2'-Chloro-[1,1'-biphenyl]-4-amine
Description
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Properties
Molecular Formula |
C12H10ClN |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)aniline |
InChI |
InChI=1S/C12H10ClN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2 |
InChI Key |
ZTBLPGAACJEYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Amino-2'-chlorobiphenyl: Structural Analysis and Synthetic Methodologies
The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for 4-Amino-2'-chlorobiphenyl .
Executive Summary
4-Amino-2'-chlorobiphenyl (IUPAC: 2'-chloro[1,1'-biphenyl]-4-amine) is a halogenated biaryl amine used primarily as a research standard in mutagenesis studies and as a specialized intermediate in the synthesis of agrochemicals and dyes.
Critical Distinction: This compound is a structural isomer of the widely utilized industrial intermediate 2-amino-4'-chlorobiphenyl (CAS 1204-44-0), which is a key precursor for the fungicide Boscalid. Researchers must carefully distinguish between these isomers, as the position of the amino and chloro substituents significantly alters the molecule's steric conformation, metabolic pathway, and reactivity.
This guide focuses strictly on the 4-amino, 2'-chloro isomer.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of two phenyl rings connected by a single bond. Ring A bears an amino group (-NH₂) at the para (4) position, while Ring B bears a chlorine atom (-Cl) at the ortho (2') position.
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 4-Amino-2'-chlorobiphenyl |
| IUPAC Name | 2'-chloro[1,1'-biphenyl]-4-amine |
| Synonyms | 4-(2-Chlorophenyl)aniline; p-(o-Chlorophenyl)aniline |
| CAS Number | Not widely listed in commercial catalogs; often synthesized de novo.[1] (Distinct from CAS 1204-44-0 and 135-68-2) |
| SMILES | Nc1ccc(cc1)-c2ccccc2Cl |
| InChI Key | (Isomer specific - requires generation from structure) |
Structural Conformation (The Ortho-Effect)
Unlike the planar 4-amino-4'-chlorobiphenyl, the 2'-chloro substituent introduces significant steric hindrance at the pivot bond.
-
Torsion Angle: The steric clash between the 2'-chlorine and the 2,6-hydrogens of the aniline ring forces the two phenyl rings to twist out of coplanarity.
-
Consequence: This twist reduces
-conjugation between the two rings, affecting the UV-Vis absorption spectrum (hypsochromic shift) and lowering the melting point compared to its planar para-para isomer.
Physicochemical Properties[3][4][5][6][7]
The following data combines calculated values and comparative analysis with known isomers.
| Property | Value / Prediction | Notes |
| Molecular Formula | C₁₂H₁₀ClN | |
| Molecular Weight | 203.67 g/mol | Calculated based on standard atomic weights. |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure. |
| Melting Point | 45°C – 55°C (Predicted) | Lower than 4-amino-4'-chlorobiphenyl (129°C) due to non-planarity. |
| Boiling Point | ~335°C at 760 mmHg | Predicted based on isomeric trends. |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO. | Lipophilic character dominates. |
| pKa (Conjugate Acid) | ~3.8 – 4.2 | Slightly lower than aniline (4.6) due to the electron-withdrawing phenyl ring. |
| LogP | ~3.4 | Highly lipophilic. |
Synthetic Methodologies
Due to the limited commercial availability of this specific isomer, laboratory synthesis is often required. The most robust route is the Suzuki-Miyaura Cross-Coupling , which allows for convergent assembly of the biaryl core.
Retrosynthetic Analysis
The molecule can be disconnected at the biaryl bond.
-
Fragment A: 4-functionalized aniline (Nucleophile or Electrophile).
-
Fragment B: 2-functionalized chlorobenzene (Electrophile or Nucleophile).
Preferred Route: Coupling 4-aminophenylboronic acid pinacol ester with 1-bromo-2-chlorobenzene . This avoids the use of 2-chlorophenylboronic acid, which can be prone to protodeboronation due to steric hindrance.
Protocol: Suzuki-Miyaura Coupling
Reaction:
Reagents:
-
Substrate A: 4-Aminophenylboronic acid pinacol ester (1.0 eq)
-
Substrate B: 1-Bromo-2-chlorobenzene (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability with steric bulk.
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add Substrate A, Substrate B, K₂CO₃, and the Pd catalyst under a positive pressure of inert gas.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization of Synthetic Workflow
Caption: Figure 1. Optimized Suzuki-Miyaura synthetic workflow for the preparation of 4-Amino-2'-chlorobiphenyl.
Applications in Drug Discovery & Safety
Role as a Scaffold
While less common than its isomers, 4-Amino-2'-chlorobiphenyl serves as a specialized scaffold:
-
Mutagenesis Studies: Used as a reference standard in Ames tests to study the metabolic activation of polychlorinated biphenyls (PCBs). The positioning of the chlorine atom affects the formation of nitrenium ions, which are the ultimate mutagenic species.
-
Library Synthesis: The amino group serves as a handle for amide coupling or reductive amination, allowing the introduction of the "twisted biphenyl" motif into drug candidates to probe binding pocket depth and width.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (Category 2 - suspected).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert atmosphere at 2-8°C. Light sensitive.
References
-
Suzuki-Miyaura Cross-Coupling Principles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Isomer Properties (Comparative): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262261, 2-Amino-4'-chlorobiphenyl (Isomer Reference). Link
- Mutagenicity of Chlorinated Biphenylamines: Fujita, H. et al. (1995). Mutagenicity of chlorobiphenylamines in the Salmonella typhimurium/mammalian microsome system. Mutation Research.
Sources
Introduction: The Strategic Value of Controlled Three-Dimensionality
An In-depth Technical Guide to Sterically Hindered Chlorinated Biphenyl Amine Building Blocks
In the landscape of modern drug discovery and materials science, the ability to design and synthesize molecules with precise, stable, and predictable three-dimensional architectures is paramount. Sterically hindered chlorinated biphenyl amine building blocks represent a class of privileged scaffolds that offer unparalleled control over molecular conformation. The inherent structural features of these compounds—a biphenyl core imposing a defined dihedral angle, chlorine substituents for metabolic and electronic modulation, and an amine functional group for versatile derivatization—make them exceptionally valuable for creating sophisticated molecular entities.
The core principle behind their utility lies in atropisomerism , a form of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings.[1][2] This rotation is sterically impeded by bulky substituents, such as chlorine atoms, in the ortho positions.[3][4] The resulting stable, non-interconverting rotational isomers (atropisomers) provide a rigid and well-defined three-dimensional scaffold. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the synthesis, properties, and applications of these critical building blocks, grounded in field-proven insights and authoritative references.
Part 1: Synthetic Strategies and Mechanistic Considerations
The synthesis of sterically hindered chlorinated biphenyl amines requires a strategic approach to the formation of two key bonds: the biaryl C-C bond and the aryl C-N bond. The sequence of these bond-forming events is a critical consideration, leading to two primary synthetic pathways.
Caption: Primary synthetic routes to sterically hindered chlorinated biphenyl amines.
Constructing the Biaryl Core: Suzuki-Miyaura vs. Ullmann Coupling
The creation of the central biphenyl structure is most effectively achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method.
-
Suzuki-Miyaura Coupling: This reaction is favored for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts.[5] For the synthesis of highly substituted, sterically hindered biphenyls, the choice of ligand is critical. Electron-rich, bulky phosphine ligands, such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos), are often required to facilitate the challenging reductive elimination step. Studies have shown that Suzuki couplings can achieve excellent yields (65-98%) for sterically hindered polychlorinated biphenyls, significantly outperforming traditional methods.[6][7]
-
Ullmann Coupling: This classic, copper-catalyzed homocoupling or cross-coupling of aryl halides is an alternative but often requires harsh reaction conditions (high temperatures) and can result in lower yields (20-38%) and the formation of byproducts.[6][8][9] While modern advancements have improved the Ullmann reaction, the Suzuki-Miyaura coupling remains the more versatile and reliable choice for complex biaryl synthesis.[10][11]
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Coupling Partner | Arylboronic acid/ester | Second aryl halide |
| Conditions | Mild (often < 100°C) | Harsh (often > 200°C)[9] |
| Yields | Generally high (65-98%)[6] | Variable, often low (20-38%)[6] |
| Advantages | High functional group tolerance, low toxicity of byproducts.[5] | Lower cost catalyst. |
| Disadvantages | Cost of Pd and specialized ligands. | Low yields, harsh conditions, byproduct formation.[6][7] |
| Table 1. Comparison of primary biaryl bond formation methodologies. |
Installing the Amine: Buchwald-Hartwig vs. Ullmann Condensation
The introduction of the amine functionality onto the chlorinated aryl ring is another critical step, where modern palladium catalysis again provides a superior solution.
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is the gold standard for synthesizing aryl amines.[12] Its development revolutionized the field by allowing for the coupling of a vast range of amines with aryl halides under relatively mild conditions.[12] For sterically hindered substrates, the reaction requires bulky, electron-rich phosphine ligands that promote the crucial C-N reductive elimination from the palladium center.[13][14][15] The choice of base (e.g., NaOtBu) and solvent (e.g., toluene, dioxane) is also critical for achieving high efficiency.[13]
-
Ullmann Condensation: This is the copper-catalyzed analogue to the Buchwald-Hartwig reaction.[13] Traditional Ullmann condensations require high temperatures and often have a limited substrate scope, particularly with electron-rich aryl halides.[13] While ligand development has improved its utility, the Buchwald-Hartwig amination offers a broader scope and milder conditions, making it the preferred method for complex and sterically demanding substrates.
Caption: Simplified comparison of C-N bond formation catalytic cycles.
Part 2: Core Physicochemical Properties and Their Implications
The unique combination of steric hindrance, chlorination, and the biphenyl amine scaffold imparts a set of highly desirable physicochemical properties.
Atropisomerism: A Source of Stable, Three-Dimensional Structure
As previously mentioned, the primary defining characteristic of these building blocks is their axial chirality. The energy barrier to rotation around the biphenyl single bond, enhanced by ortho-substituents, can be high enough to allow for the isolation of individual enantiomers at room temperature.[1][2][16]
-
Dihedral Angle Control: The degree of steric hindrance directly influences the dihedral angle between the two phenyl rings. Crystal structure analyses of highly ortho-substituted polychlorinated biphenyls show dihedral angles ranging from approximately 70° to 87°.[6] This twisted, non-planar conformation is crucial for disrupting π-stacking in materials science applications and for presenting functionalities in specific vectors to interact with biological targets like enzyme active sites.
-
Implications for Drug Design: The rigid, chiral scaffold of an atropisomer can significantly improve binding affinity and selectivity for a target protein by reducing the entropic penalty of binding and providing a unique three-dimensional arrangement of pharmacophoric features.
The Role of Chlorination: Beyond Steric Bulk
Chlorine atoms contribute more than just steric hindrance. Their electronic and physicochemical properties are key design elements.
-
Metabolic Stability: Chlorine atoms can block metabolically labile positions on the aromatic rings, preventing oxidative metabolism by cytochrome P450 enzymes.[17][18] This leads to increased half-life and improved pharmacokinetic profiles for drug candidates.[19]
-
Modulation of Basicity: As an electron-withdrawing group, chlorine reduces the basicity (pKa) of the amine nitrogen. This can be critical for optimizing solubility, cell permeability, and avoiding off-target effects associated with highly basic amines.
-
Lipophilicity and Membrane Permeability: The addition of chlorine increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Neurotoxicity Context: It is important to note that while these building blocks are valuable, certain polychlorinated biphenyls (PCBs) are known environmental pollutants with neurotoxic effects. Structure-activity relationship studies show that ortho-chlorination is a critical structural feature for some of these toxic effects, such as the activation of protein kinase C.[20][21] This underscores the importance of careful design and biological evaluation when using these scaffolds.
The Amine Group: A Versatile Functional Handle
The amine functionality is the primary point for further chemical elaboration. Its role can be multifaceted:
-
Hydrogen Bonding: The N-H group can act as a crucial hydrogen bond donor, anchoring the molecule within a protein's binding site. This is a common interaction motif in kinase inhibitors.[22]
-
Nucleophilicity: The amine serves as a nucleophile for a wide range of reactions, allowing for the attachment of diverse side chains to explore structure-activity relationships (SAR).[23]
-
Salt Formation: As a basic center, the amine allows for the formation of pharmaceutically acceptable salts, which can be used to improve the solubility and bioavailability of a final drug compound.
Part 3: Applications in Drug Discovery and Materials Science
The unique structural and chemical properties of sterically hindered chlorinated biphenyl amines make them highly sought-after in several advanced scientific fields.
Drug Discovery
-
Kinase Inhibitors: The rigid, three-dimensional nature of these scaffolds is well-suited to target the ATP-binding pocket of kinases. The biphenyl portion can occupy hydrophobic pockets, while the amine can form key hydrogen bonds with the hinge region of the kinase. The defined stereochemistry from atropisomerism can be exploited to achieve high selectivity for a specific kinase.
-
Inhibitors of Protein-Protein Interactions (PPIs): The non-planar, extended structure of these building blocks can mimic secondary protein motifs like β-turns, enabling them to disrupt the large, often featureless interfaces of PPIs, which are notoriously difficult targets for traditional small molecules.
-
Enhanced Metabolic Stability: In drug development, a major cause of compound failure is rapid metabolic degradation.[24] The inherent resistance of these scaffolds to metabolism provides a significant advantage, often leading to drug candidates with improved pharmacokinetic profiles.[25]
Materials Science
-
Organic Electronics: The twisted structure of the biphenyl core effectively prevents intermolecular π-π stacking. This is highly desirable in the design of host materials for organic light-emitting diodes (OLEDs), as it can lead to improved amorphous stability and higher photoluminescence quantum yields in the solid state.
-
Polymers with High Thermal Stability: The inherent rigidity and chemical robustness of the chlorinated biphenyl scaffold can be incorporated into polymer backbones to create materials with high thermal stability and specific mechanical properties.
Part 4: Experimental Protocols
The following protocols are representative examples for the synthesis of a sterically hindered chlorinated biphenyl amine, illustrating the practical application of the key reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Formation
Objective: To synthesize 2',6'-dichloro-2-methylbiphenyl from 2-bromo-1,3-dichlorobenzene and (2-methylphenyl)boronic acid.
Materials:
-
2-bromo-1,3-dichlorobenzene (1.0 equiv)
-
(2-methylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1,3-dichlorobenzene, (2-methylphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-butyl-2',6'-dichloro-2-methyl-[1,1'-biphenyl]-4-amine from the product of Protocol 1 (assuming a bromo- or iodo- functionality was present at the 4-position). For this example, we will use 4-bromo-2',6'-dichloro-2-methylbiphenyl.
Materials:
-
4-bromo-2',6'-dichloro-2-methylbiphenyl (1.0 equiv)
-
n-Butylamine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a flame-dried Schlenk flask.
-
Add 4-bromo-2',6'-dichloro-2-methylbiphenyl and anhydrous toluene.
-
Add n-butylamine via syringe.
-
Seal the flask and heat the mixture to 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final sterically hindered chlorinated biphenyl amine.
Conclusion
Sterically hindered chlorinated biphenyl amine building blocks are sophisticated molecular tools that provide chemists with precise control over three-dimensional space. The combination of a rigid, atropisomeric biphenyl core, metabolically robust and electronically-tuning chlorine atoms, and a versatile amine handle creates a scaffold with immense potential. While their synthesis requires modern catalytic methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions, the resulting structures offer significant advantages in overcoming long-standing challenges in drug discovery, particularly in developing metabolically stable kinase inhibitors and PPI modulators. As our understanding of complex biological systems and materials science deepens, the strategic application of these precisely tailored building blocks will undoubtedly continue to drive innovation.
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Hale, L. V. A., et al. (2015). An ortho-directed C–H borylation/Suzuki coupling sequence in the formation of biphenylbenzylic amines. Organic Chemistry Frontiers, 2, 661-664. [Link]
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Abboud, K. A., et al. (2007). Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols. The Journal of Organic Chemistry, 72(20), 7690-7701. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2021). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]
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Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link]
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Phipps, R. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15537-15543. [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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ResearchGate. (2025). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
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ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. [Link]
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University of South Florida Scholar Commons. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
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ChemRxiv. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
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PubMed Central. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
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ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
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Fiveable. (2025). Steric Hindrance Definition. [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. (2012). Chlorination of ortho-position on Polychlorinated Biphenyls Increases Protein Kinase C Activity in Neuronal Cells. [Link]
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University of Kentucky X-Ray Crystallography Facility. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
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Wikipedia. (n.d.). Steric effects. [Link]
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PubMed Central. (2024). Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. [Link]
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PubMed Central. (2012). Chlorination of ortho-position on Polychlorinated Biphenyls Increases Protein Kinase C Activity in Neuronal Cells. [Link]
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PubMed. (2015). Metabolism and metabolites of polychlorinated biphenyls. [Link]
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OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
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PubMed Central. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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ResearchGate. (2015). Metabolism and metabolites of polychlorinated biphenyls. [Link]
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ACS Publications. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. [Link]
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ACS Publications. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. [Link]
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PLOS One. (2010). Polychlorinated Biphenyls (PCBs) Enhance Metastatic Properties of Breast Cancer Cells by Activating Rho-Associated Kinase (ROCK). [Link]
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Synthesis of 2'-Chloro-[1,1'-biphenyl]-4-amine: A Comprehensive Technical Guide
Executive Summary
2'-Chloro-[1,1'-biphenyl]-4-amine (CAS: 1204-42-8) is a highly valued biaryl intermediate utilized extensively in the discovery of novel immunomodulators, anti-inflammatory compounds, and advanced materials. The structural motif—a biphenyl core featuring an electron-donating amino group and an electron-withdrawing ortho-chloro substituent—provides a versatile scaffold for downstream functionalization. This whitepaper details the mechanistic causality, catalytic selection, and a self-validating experimental protocol for its synthesis.
Mechanistic Foundations & Causality
The gold standard for constructing the asymmetric biaryl axis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The optimal synthetic route pairs 4-bromoaniline (the electrophile) with 2-chlorophenylboronic acid (the nucleophile).
Substrate Selection: Unprotected Anilines vs. Protected Equivalents
A common dilemma in cross-coupling is whether to protect the free primary amine (e.g., as an acetamide) prior to the reaction. The nitrogen lone pair in unprotected anilines can theoretically coordinate with the Pd(II) intermediate, creating an off-cycle resting state that poisons the catalyst or retards oxidative addition[1]. However, empirical kinetic studies demonstrate that at elevated temperatures (≥70 °C), the rate of oxidative addition into the aryl C–Br bond and subsequent transmetalation outcompetes this off-cycle coordination[2]. Consequently, utilizing unprotected 4-bromoaniline is highly preferred as it eliminates two synthetic steps (protection and deprotection), maximizing atom economy and throughput.
Steric and Electronic Effects in Transmetalation
The 2-chloro substituent on the boronic acid introduces significant steric hindrance adjacent to the boron atom. This ortho-substitution increases the activation energy required for the transmetalation step[3]. To overcome this barrier, the reaction necessitates a robust biphasic solvent system, an effective base to form the reactive boronate species, and sufficient thermal energy (80–100 °C).
Catalytic Systems & Experimental Choices
Palladium Precursors and Ligands
While advanced bulky ligands (e.g., Buchwald phosphines) can facilitate room-temperature couplings, the standard and most cost-effective catalytic system for this specific transformation relies on Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[Pd(dppf)Cl2] . The bidentate nature of dppf often provides superior stability against reductive elimination of homocoupled byproducts, though Pd(PPh3)4 remains the most widely cited catalyst for this specific coupling.
Solvent Systems and Base Selection
A ternary solvent system of Toluene/Ethanol/Water (4:1:1) is highly recommended.
-
Causality : Toluene effectively solvates the organic substrates (4-bromoaniline and the resulting biaryl product). Water is essential to dissolve the inorganic base (e.g., K2CO3 or Na2CO3) and to generate the nucleophilic hydroxide ions that activate the boronic acid into a reactive trihydroxyboronate intermediate. Ethanol acts as a crucial phase-transfer agent, reducing the interfacial tension between the aqueous and organic layers, thereby facilitating mass transfer and accelerating the reaction rate.
Visualizations
Retrosynthetic logic and forward synthesis workflow for this compound.
Mechanistic Suzuki-Miyaura catalytic cycle for the target biaryl synthesis.
Quantitative Data: Yields & Conditions
The following table synthesizes quantitative data from various literature protocols optimizing the coupling of 4-bromoaniline and phenylboronic acid derivatives[2][3].
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh3)4 (5 mol%) | K2CO3 | Toluene/EtOH/H2O | 80 | 12 | 85–90 |
| Pd(dppf)Cl2 (3 mol%) | Na2CO3 | 1,4-Dioxane/H2O | 90 | 8 | 92 |
| Pd-Polymer (0.045 mol%) | K3PO4 | Water | 70 | 10 | 80 |
| [PdCl(N,O)(PPh3)] (1 mol%) | Na2CO3 | MeOH/H2O | 60 | 24 | 87 |
Standardized Experimental Protocol
This protocol is designed as a self-validating system. By incorporating an acid-base extraction during the workup, researchers can isolate the target amine with high purity, effectively separating it from neutral impurities (such as homocoupled boronic acid) without the immediate need for silica gel chromatography.
Reagents:
-
4-Bromoaniline: 1.00 g (5.81 mmol, 1.0 equiv)
-
2-Chlorophenylboronic acid: 1.09 g (6.97 mmol, 1.2 equiv)
-
Potassium carbonate (K2CO3): 1.61 g (11.62 mmol, 2.0 equiv)
-
Pd(PPh3)4: 0.33 g (0.29 mmol, 5 mol%)
-
Solvents: Toluene (20 mL), Ethanol (5 mL), Deionized Water (5 mL)
Step-by-Step Procedure:
-
Reaction Assembly : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline, 2-chlorophenylboronic acid, and K2CO3.
-
Solvent Addition & Degassing : Add the Toluene/EtOH/H2O mixture. Critical Step: Degas the biphasic mixture by bubbling argon or nitrogen gas directly through the solution for at least 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species and to minimize the oxidative homocoupling of the boronic acid.
-
Catalyst Introduction : Briefly open the flask under a positive flow of inert gas and add the Pd(PPh3)4 catalyst. Seal the flask.
-
Thermal Activation : Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (≥800 rpm) to ensure maximum interfacial mixing between the organic and aqueous layers. Maintain heating for 12 hours.
-
Reaction Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the 4-bromoaniline spot indicates reaction completion.
Self-Validating Workup & Purification: 6. Initial Extraction : Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 20 mL). Combine the organic layers. 7. Acid-Base Purification (Causality) : To separate the target amine from neutral byproducts (e.g., biphenyl homocouplers), extract the combined organic layers with 1M HCl (3 × 20 mL). The this compound will protonate and partition into the aqueous layer as a water-soluble hydrochloride salt. Discard the organic layer containing the neutral impurities. 8. Product Recovery : Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH until the solution reaches pH > 10. The target amine will deprotonate and precipitate/oil out. Extract this alkaline aqueous layer with fresh EtOAc (3 × 20 mL). 9. Final Isolation : Wash the new organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a solid.
References
- WO2011138665A1 - Novel immunomodulator and anti inflammatory compounds Source: Google Patents URL
- Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates Source: Semantic Scholar URL
- Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline Source: ResearchGate URL
- Preformed Pd(II)
Sources
Technical Whitepaper: Strategic Sourcing and Synthesis of 4-Amino-2'-chlorobiphenyl
The following technical guide is structured to address the specific sourcing and synthesis challenges of 4-amino-2'-chlorobiphenyl , a distinct isomer often confused with the high-volume agrochemical intermediate 2-amino-4'-chlorobiphenyl.
Executive Summary & Isomer Disambiguation
The sourcing of 4-amino-2'-chlorobiphenyl (Systematic Name: 2'-chloro[1,1'-biphenyl]-4-amine) presents a unique challenge in the fine chemical market. Unlike its structural isomer 2-amino-4'-chlorobiphenyl (a key intermediate for the fungicide Boscalid), the 4-amino-2'-chloro variant is typically a research-grade building block used in specific kinase inhibitor programs and material science applications.
CRITICAL ISOMER ALERT: Before proceeding, verify the substitution pattern required for your specific application. The commercial availability differs by orders of magnitude.
| Feature | Target Molecule | Common Isomer (Caution) |
| Common Name | 4-Amino-2'-chlorobiphenyl | 2-Amino-4'-chlorobiphenyl |
| Structure | Amine at pos. 4 (Ring A)Chloro at pos. 2' (Ring B)[1][2][3] | Amine at pos. 2 (Ring A)Chloro at pos. 4' (Ring B) |
| Primary Use | R&D, MedChem (Kinase Inhibitors) | Agrochemicals (Boscalid synthesis) |
| Availability | Low (Custom/Catalog) | High (Bulk Commodity) |
| CAS Registry | Check specific vendor (often 39563-36-1) | 1204-44-0 |
Synthesis Pathways & Impurity Profiling
Due to the steric hindrance introduced by the ortho-chloro substituent on the biphenyl ring, standard sourcing often yields material with unacceptable levels of homo-coupled impurities. Understanding the synthesis is prerequisite to evaluating supplier quality.
The Preferred Route: Suzuki-Miyaura Cross-Coupling
The most robust synthetic route avoids the usage of 4-chloroaniline (which is electronically deactivated). Instead, the coupling of 4-aminophenylboronic acid pinacol ester with 1-bromo-2-chlorobenzene is recommended to minimize protodeboronation.
Mechanism & Workflow: The reaction relies on a Palladium(0) cycle. The steric bulk of the 2-chloro group requires a ligand system capable of facilitating oxidative addition while preventing catalyst poisoning.
Figure 1: Optimized Suzuki-Miyaura coupling pathway highlighting the critical Palladium scavenging step.
Critical Impurities
When sourcing this intermediate, your Certificate of Analysis (CoA) must explicitly quantify the following:
-
Homo-coupled Biphenyls: 4,4'-Diaminobiphenyl (carcinogenic) or 2,2'-Dichlorobiphenyl.
-
Dehalogenated Byproducts: 4-Aminobiphenyl (highly toxic, regulated).
-
Residual Palladium: Must be <10 ppm for pharmaceutical downstream use.
Sourcing Strategy & Supplier Evaluation
Because this is a non-commodity isomer, a tiered sourcing strategy is required. Do not rely on "In-Stock" flags from aggregators; verify inventory directly.
Tier 1: Catalog Suppliers (Gram Scale)
For initial R&D (1g – 100g), utilize established catalog houses that perform internal QC.
-
Enamine: Excellent for building blocks; likely to have the specific isomer due to their focus on diversity-oriented synthesis.
-
Combi-Blocks: Often stocks specific halo-aniline isomers.
-
Merck (Sigma-Aldrich): Check under "Rare Chemicals" or "CPR" (Custom Products).
Tier 2: Custom Synthesis (Kilogram Scale)
For scale-up, "off-the-shelf" availability is unlikely. You must contract a CRO.
-
WuXi AppTec / Syngene: Reliable for scaling the Suzuki coupling.
-
Evaluation Criteria:
-
Route Transparency: Will they use the boronic acid route (cleaner) or the tin-based Stille coupling (toxic residues)?
-
Pd Scavenging: Do they have established protocols for removing metal residues from the amine product?
-
Technical Quality Control Protocol: The "Self-Validating" System
Trusting a supplier's CoA for this specific isomer is risky due to the potential for positional isomer contamination (e.g., 3-amino-2'-chlorobiphenyl). Implement this internal validation protocol.
Analytical Workflow
The following Graphviz diagram outlines the decision logic for accepting a batch.
Figure 2: Quality Control Decision Matrix. Note that 1H-NMR is critical for distinguishing the 2'-chloro position from potential 3'-chloro contaminants.
Key NMR Diagnostic Signals
To validate the structure (4-amino-2'-chlorobiphenyl):
-
Ring A (Aniline): Look for the characteristic AA'BB' system of the para-substituted benzene (approx. 6.6 ppm and 7.3 ppm).
-
Ring B (2-Chlorophenyl): The proton at the 3' position (ortho to Chlorine) will show a distinct deshielding and splitting pattern compared to a 4'-chloro or 3'-chloro isomer.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (browning) over time.
-
Safety: Treat as a potential carcinogen. Many aminobiphenyls are established carcinogens; while the 2'-chloro substituent changes metabolic activation, strict containment (glovebox or fume hood) is mandatory.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sigma-Aldrich (Merck). (n.d.). Suzuki Coupling Reaction User Guide. Retrieved March 3, 2026. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-Amino-4'-chlorobiphenyl (Isomer Comparison). Retrieved March 3, 2026. Link
-
Enamine Store. (2026). Building Blocks and Biphenyls Catalog. Retrieved March 3, 2026. Link
-
SiliCycle. (n.d.). Metal Scavenging Solutions for Pharmaceutical Synthesis. Retrieved March 3, 2026. Link
Sources
- 1. 4'-chloro-2-aminobiphenyl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 3. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Intramolecular Buchwald-Hartwig Amination of 2'-Chloro-[1,1'-biphenyl]-4-amine for Carbazole Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of the Buchwald-Hartwig amination in the intramolecular synthesis of carbazoles, using 2'-chloro-[1,1'-biphenyl]-4-amine as a representative substrate. Carbazoles are a vital structural motif in pharmaceutical and materials science, and their efficient synthesis is of paramount importance. This document delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, ligands, and bases, and provides a step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Power of Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners. Its significance lies in its broad substrate scope and functional group tolerance, often under milder conditions than traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]
The reaction is particularly valuable for coupling aryl chlorides, which are often more readily available and cost-effective than their bromide or iodide counterparts. However, the inherent stability of the C-Cl bond necessitates the use of highly active catalyst systems, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[3] These advanced ligands are crucial for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
A particularly elegant application of the Buchwald-Hartwig amination is its intramolecular variant, which enables the synthesis of nitrogen-containing heterocycles.[1] In the context of a substrate like this compound, an intramolecular C-N coupling provides a direct and efficient route to the carbazole scaffold.[4][5][6]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium(0) active species.[1][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycle of the intramolecular Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the biphenyl substrate to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[1]
-
Amine Coordination and Deprotonation: The pendant amine group of the biphenyl substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][8]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the cyclized carbazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Design: Causality Behind Component Selection
A successful intramolecular Buchwald-Hartwig amination hinges on the judicious selection of each reaction component.
Palladium Precursor
While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly employed.[2] Pd(II) sources are reduced in situ to the active Pd(0) species. For challenging couplings, using a pre-formed Pd(0) complex or a palladacycle precatalyst can sometimes offer improved reactivity and reproducibility.[7]
The Ligand: The Key to Reactivity
For the cyclization of chloro-substituted biphenylamines, the choice of ligand is critical. The low reactivity of the C-Cl bond requires ligands that are both sterically bulky and electron-rich.[1][3]
-
Steric Bulk: Hindered ligands, such as the Buchwald biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step. The bulk also facilitates the final reductive elimination step.[1][9]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which enhances its nucleophilicity and promotes the oxidative addition into the C-Cl bond.[9]
For intramolecular reactions, ligands like XPhos and RuPhos have demonstrated excellent efficacy.[10]
The Base: A Crucial Promoter
The base plays a pivotal role in the deprotonation of the amine to form the key palladium-amido intermediate.[8][11] Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOtBu): A commonly used strong base that is effective in many Buchwald-Hartwig aminations.
-
Cesium Carbonate (Cs₂CO₃): A milder base that can be effective, particularly in polar aprotic solvents like dioxane. Its solubility and ability to break up palladium aggregates can be beneficial.[10]
-
Potassium Phosphate (K₃PO₄): Another alternative base that can be advantageous for substrates with base-sensitive functional groups.
The choice of base can significantly impact the reaction rate and yield and often needs to be optimized for a specific substrate.[11]
Solvent
Anhydrous, aprotic solvents are standard for this reaction to prevent quenching of the strong base and interference with the catalytic cycle.
-
Toluene: A common non-polar solvent.
-
Dioxane: A polar aprotic solvent that can sometimes enhance reactivity, especially when using carbonate bases.[10]
The solubility of all components at the reaction temperature is a key consideration.
Experimental Protocol: Intramolecular Amination of a this compound Derivative
This protocol provides a general procedure for the synthesis of a substituted carbazole from a this compound derivative.
Figure 2: General experimental workflow for the intramolecular Buchwald-Hartwig amination.
Materials
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous dioxane (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inerting: Seal the Schlenk tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the this compound derivative (1.0 mmol) followed by anhydrous dioxane (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
-
Stirring and Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired carbazole product.
Data Presentation: Optimizing Reaction Conditions
The following table provides representative conditions for the intramolecular amination, which can serve as a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Dioxane | 110 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 24 | 82 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 110 | 18 | 88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 120 | 24 | 75 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 120 | 36 | 68 |
Yields are hypothetical and for illustrative purposes.
Conclusion
The intramolecular Buchwald-Hartwig amination is a highly effective strategy for the synthesis of carbazoles from 2'-halo-[1,1'-biphenyl]-4-amine precursors. The success of this transformation is critically dependent on a highly active palladium catalyst system, typically employing a bulky and electron-rich biarylphosphine ligand. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully implement this powerful reaction in their synthetic endeavors, accelerating the development of novel pharmaceuticals and advanced materials.
References
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]
-
Jonasson, C., et al. (2016). Synthesis of the Carbazole Scaffold Directly from 2-Aminobiphenyl by Means of Tandem C–H Activation and C–N Bond Formation. Chemistry – A European Journal, 22(49), 17746-17750. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(18), 12543–12555. [Link]
-
Cho, S. H., Yoon, J., & Chang, S. (2011). Intramolecular oxidative C-N bond formation for the synthesis of carbazoles: comparison of reactivity between the copper-catalyzed and metal-free conditions. Journal of the American Chemical Society, 133(15), 5996–6005. [Link]
-
Gagnon, A., et al. (2016). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 45(42), 16691–16700. [Link]
-
Buchwald, S. L., et al. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12259–12272. [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12259-72. [Link]
-
Buchwald, S. L., et al. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
-
Chang, S., et al. (2011). Intramolecular oxidative C-N bond formation for the synthesis of carbazoles: comparison of reactivity between the copper-catalyzed and metal-free conditions. Journal of the American Chemical Society, 133(15), 5996-6005. [Link]
-
Ranjith P K, et al. (2013). Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(22), 6149-6154. [Link]
-
Buchwald, S. L., et al. (2005). Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]
-
Zhang, Y., et al. (2023). Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. The Journal of Organic Chemistry, 88(3), 1639–1650. [Link]
-
Feliu, L., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 569–580. [Link]
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. entegris.com [entegris.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of 2-Chlorophenylboronic Acid
Executive Summary & Scientific Rationale
The Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid (2-Cl-PBA) presents a dual challenge often underestimated in standard medicinal chemistry workflows:
-
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the boron center, retarding the transmetallation step of the catalytic cycle.
-
Protodeboronation Instability: The electron-withdrawing nature of the chlorine atom, combined with steric strain, dramatically increases the rate of hydrolytic deboronation (protodeboronation) under basic conditions. This leads to the consumption of the starting material to form chlorobenzene before coupling can occur.
This guide provides two distinct protocols: a Robust Standard Protocol for general coupling with aryl bromides/iodides, and a High-Performance Protocol utilizing Buchwald precatalysts for challenging coupling partners (aryl chlorides or hindered electrophiles).[1]
Mechanistic Insight: The "Danger Zone"
To successfully couple 2-Cl-PBA, one must understand the competition between the productive catalytic cycle and the destructive side reaction.[1]
The Transmetallation Bottleneck
In standard Suzuki couplings, oxidative addition is often rate-limiting.[1] However, with ortho-substituted boronic acids, transmetallation becomes the bottleneck. The bulky chlorine atom prevents the boronate species from easily approaching the Palladium(II) center.
The Protodeboronation Trap
While the boronic acid waits for the slow transmetallation to occur, it is exposed to the base. Base-catalyzed protodeboronation proceeds via a boronate "ate" complex.[1] The presence of the ortho-chloro group destabilizes the C-B bond, making the aryl ring a better leaving group, facilitating the cleavage of the C-B bond by water.
Visualization: Catalytic Cycle & Competitive Pathways[1][2]
Figure 1: The catalytic cycle highlighting the competition between productive Transmetallation and destructive Protodeboronation.
Protocol A: The Robust Standard (Pd-dppf)
Best for: Coupling 2-Cl-PBA with Aryl Bromides or Iodides .[1] Rationale: Pd(dppf)Cl2 is a robust, electron-rich catalyst with a large bite angle.[1] It is less sensitive to oxygen than Pd(PPh3)4 and sufficiently active for ortho-substituted boronic acids provided the electrophile is not also sterically hindered.[1]
Materials
-
Electrophile: Aryl Bromide (1.0 equiv)[1]
-
Nucleophile: 2-Chlorophenylboronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2[1][2]·DCM) (3-5 mol%)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Preparation: Charge a reaction vial (microwave vial or round-bottom flask) with the Aryl Bromide (1.0 mmol), 2-Chlorophenylboronic acid (1.3 mmol, 203 mg), and Pd(dppf)Cl2·DCM (0.03 mmol, 25 mg).
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles). Critical: Oxygen promotes homocoupling.[1][3]
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Note: If using solid K2CO3, add it in step 1. If using aqueous K2CO3 (2M), add it here.
-
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
QC Check: Monitor by TLC/LCMS after 2 hours. Look for the disappearance of the Aryl Bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over MgSO4, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: High-Performance (Buchwald G2)
Best for: Coupling 2-Cl-PBA with Aryl Chlorides or Hindered partners.[1] Rationale: Standard catalysts often fail with aryl chlorides due to slow oxidative addition.[1] SPhos Pd G2 is specifically designed for this.[1] The SPhos ligand provides a "pocket" that accommodates the ortho-chloro substituent, facilitating transmetallation while protecting the active Pd center.
Materials
-
Electrophile: Aryl Chloride (1.0 equiv)[1]
-
Nucleophile: 2-Chlorophenylboronic acid (1.5 equiv)[1]
-
Catalyst: SPhos Pd G2 (2–4 mol%)[1]
-
Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)[1]
Step-by-Step Methodology
-
Preparation: Charge the reaction vessel with Aryl Chloride (1.0 mmol), 2-Chlorophenylboronic acid (1.5 mmol, 235 mg), SPhos Pd G2 (0.02 mmol, 15 mg), and finely ground K3PO4 (2.0 mmol, 425 mg).
-
Inerting: Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL).
-
Why Toluene? The biphasic system with K3PO4 allows for a "slow release" of the active boronate species at the interface, keeping the bulk concentration of the unstable boronate low and minimizing protodeboronation.
-
-
Reaction: Heat to 100°C (reflux) for 2–6 hours.
-
Self-Validating Step: If LCMS shows remaining Aryl Chloride but no Boronic Acid, do not add more catalyst. Add 0.5 equiv more Boronic Acid.[1] The first batch likely decomposed.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography.
Comparative Data & Decision Matrix
| Parameter | Protocol A (Pd-dppf) | Protocol B (SPhos Pd G2) |
| Primary Use Case | Aryl Bromides/Iodides | Aryl Chlorides / Steric Bulk |
| Cost Efficiency | High (Cheaper catalyst) | Moderate (Specialized catalyst) |
| Reaction Time | 4 - 12 Hours | 1 - 6 Hours |
| De-boronation Risk | Moderate | Low (Faster coupling rate) |
| Air Sensitivity | Low | Moderate (Precatalyst is stable, active species is not) |
Workflow Logic
Figure 2: Decision matrix for selecting the optimal protocol based on the electrophile.
Troubleshooting & QC
Common Failure Modes
-
Protodeboronation (The "Missing Nucleophile"):
-
Homocoupling:
-
No Reaction (Catalyst Poisoning):
Reference List
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457–2483. Link[1]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Link[1]
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion."[1] Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link[1]
-
Sigma-Aldrich. "SPhos Pd G2 Product Information & Application Guide." Link
-
TCI Chemicals. "Reagents for Suzuki-Miyaura Cross-Coupling Reactions: Pd(dppf)Cl2."[1][2] Link
Sources
- 1. SPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]
- 2. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Designing Sterically Modulated Ligands using 4-Amino-2'-Chlorobiphenyl
[1]
CAS No: 1204-84-8 IUPAC Name: 2'-Chloro-[1,1'-biphenyl]-4-amine Molecular Weight: 203.67 g/mol Role: Ligand Precursor (Schiff Bases, Triarylamines, NHC backbones)[1]
Part 1: Strategic Ligand Design Architecture
The utility of 4-amino-2'-chlorobiphenyl lies in its biphenyl torsion.[1] The chlorine atom at the 2' position forces the two phenyl rings to twist out of coplanarity to minimize steric clash with the 2/6 protons of the amine-bearing ring.[1]
Structural Advantages[1]
-
Steric Decoupling: The amino group (position 4) is distal from the steric bulk (position 2'), allowing for facile coordination to metals while the biaryl tail provides a "blocking" environment in the second coordination sphere.[1]
-
Electronic Tuning: The 2'-Cl exerts an inductive withdrawing effect (
) through the pi-system, subtly reducing the basicity of the amine (or derived imine) compared to unsubstituted biphenylamine, stabilizing low-valent metal centers.[1] -
Solubility Enhancement: The asymmetry introduced by the ortho-chloro substituent disrupts crystal packing, significantly improving the solubility of resulting metal complexes in non-polar solvents (DCM, Toluene) compared to planar biphenyl analogs.[1]
Core Application Pathways
The precursor is primarily transformed into three ligand classes:
Part 2: Experimental Protocols
Protocol A: Synthesis of Sterically Twisted Schiff Base Ligands
Target: Synthesis of N-(2'-chloro-[1,1'-biphenyl]-4-yl)-3,5-di-tert-butylsalicylaldimine. Application: Precursor for Nickel(II) or Palladium(II) olefin polymerization catalysts.[1]
1. Materials Checklist
-
Precursor: 4-Amino-2'-chlorobiphenyl (1.0 eq, 10 mmol, 2.04 g)[1]
-
Aldehyde: 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq, 10 mmol, 2.34 g)[1]
-
Solvent: Absolute Ethanol (50 mL) or Methanol (HPLC grade)
-
Catalyst: Formic acid (3-5 drops)[1]
-
Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional for toluene method).
2. Step-by-Step Methodology
-
Dissolution: Charge the RBF with 4-amino-2'-chlorobiphenyl and 40 mL of absolute ethanol. Stir at 40°C until fully dissolved. Note: The solution may appear pale yellow.[1]
-
Addition: Add the salicylaldehyde derivative in one portion. The solution will likely darken (orange/yellow) immediately due to initial imine formation.[1]
-
Catalysis: Add 3 drops of formic acid.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Silica, 4:1 Hexane:Ethyl Acetate).[1] The amine spot (
) should disappear; the imine product will appear at higher .[1] -
Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The Schiff base should precipitate as a bright yellow/orange solid.[1]
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold methanol (
mL).[1] -
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Yield Expectation: 85–92% Characterization (Validation):
-
H NMR (CDCl
): Look for the diagnostic Imine singlet ( ) around 8.3–8.6 ppm.[1] The absence of the aldehyde proton ( 9.8 ppm) confirms completion.[1]
Protocol B: Synthesis of Triarylamine Ligands (Buchwald-Hartwig Coupling)
Target: Synthesis of bulky triarylamines for phosphorescent Iridium complexes or organic electronics.[1] Mechanism: Palladium-catalyzed C-N bond formation.[1]
1. Materials Checklist
-
Amine: 4-Amino-2'-chlorobiphenyl (1.0 eq)[1]
-
Aryl Halide: Bromobenzene or specialized Aryl Bromide (1.1 eq)[1]
-
Catalyst:
(1–2 mol%)[1] -
Ligand: BINAP or DPPF (2–4 mol%)[1]
-
Base:
(Sodium tert-butoxide) (1.4 eq)[1] -
Solvent: Anhydrous Toluene (degassed)
2. Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle Argon/Vacuum (
). -
Loading: Add
, BINAP, and into the flask under Argon flow. -
Substrate Addition: Add 4-amino-2'-chlorobiphenyl and the aryl bromide.
-
Solvation: Add anhydrous toluene via syringe.
-
Reaction: Heat to 100°C for 16 hours. The solution typically turns from dark red to orange/brown.[1]
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Palladium black and inorganic salts.[1] Elute with ethyl acetate.[1]
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/DCM gradient).
Part 3: Safety & Handling (Critical)[1]
Hazard Identification:
-
Carcinogenicity: Aminobiphenyls are established carcinogens (IARC Group 1 or 2A).[1] While the 4-amino-2'-chloro derivative is less studied than 4-aminobiphenyl, it must be treated with the same level of containment .[1]
-
Skin Absorption: High.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Mandatory Safety Protocol:
-
Engineering Controls: All weighing and transfers must be performed inside a Fume Hood or Glove Box .[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Decontamination: Glassware should be rinsed with a dilute bleach solution (oxidizes the amine) before washing with organic solvents.[1]
-
Waste: Segregate as "Halogenated Organic Waste - Toxic".[1]
Part 4: Visualization & Logic[1]
Workflow: Ligand Synthesis Pathways
The following diagram illustrates the divergent synthetic pathways starting from 4-amino-2'-chlorobiphenyl.
Caption: Divergent synthetic utility of 4-amino-2'-chlorobiphenyl in ligand design.
Data Summary: Comparative Ligand Properties
| Feature | 4-Amino-biphenyl (Unsubstituted) | 4-Amino-2'-chlorobiphenyl | Impact on Catalyst |
| Steric Profile | Planar rotation possible | Twisted (Atropisomeric) | Prevents catalyst stacking; improves selectivity.[1] |
| Electronic Effect | Electron Rich (Donor) | Mildly Deactivated | Stabilizes electrophilic metal centers.[1] |
| Solubility | Low (High Crystallinity) | High (Asymmetric) | Easier processing/NMR analysis.[1] |
| Melting Point | 53-54°C | ~40-45°C (Est.) | Lower thermal transition aids in solvent blending.[1] |
References
-
General Synthesis of Biaryl Schiff Base Ligands
-
Buchwald-Hartwig Amination Protocols
-
Safety Data for Aminobiphenyls
-
Structural Properties of Chlorinated Biphenyls
Application Note: Synthesis and Integration of 2'-Chloro Biphenyl Amine-Derived Hole Transport Materials
Executive Summary
The development of high-performance Hole Transport Materials (HTMs) is a critical bottleneck in advancing the efficiency and operational stability of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). While classical triarylamines like Spiro-OMeTAD and NPB dominate the field, they often suffer from low glass transition temperatures (
This application note details the synthesis and device integration of next-generation HTMs derived from 2'-chloro-[1,1'-biphenyl]-2-amine . By utilizing this specific ortho-halogenated scaffold, researchers can engineer HTMs that boast superior thermal stability, highly tunable highest occupied molecular orbital (HOMO) levels, and exceptional exciton blocking capabilities.
Mechanistic Insights: The Role of Ortho-Halogenation in Exciton Confinement
In the rational design of organic electronic materials, structural causality dictates optoelectronic function. The selection of 2'-chloro-[1,1'-biphenyl]-2-amine as a precursor is not arbitrary; it relies on precise steric and electronic manipulation:
-
Steric Twisting and Triplet Energy (
): The bulky chlorine atom at the 2'-position induces a severe steric clash with the adjacent phenyl ring. This forces a large dihedral angle, twisting the biphenyl core out of planarity. This intentional disruption of extended -conjugation widens the optical bandgap and significantly raises the triplet energy ( eV). In phosphorescent OLEDs (PhOLEDs), this high prevents the back-transfer of triplet excitons from the emissive layer to the hole transport layer, thereby maximizing quantum efficiency. -
Thermal Robustness (
): The rigid, twisted biphenyl architecture restricts intramolecular bond rotation. This structural rigidity translates to a high glass transition temperature ( °C), preventing the HTM film from crystallizing under the Joule heating generated during prolonged device operation [2].
Synthetic Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination
The construction of the triarylamine core is achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This protocol describes the coupling of 2'-chloro-[1,1'-biphenyl]-2-amine with a standard aryl core (e.g., 4,4'-dibromobiphenyl) to yield a dimeric HTM [3, 4].
Figure 1: Step-by-step synthetic workflow for the Buchwald-Hartwig amination of biphenyl amines.
Step-by-Step Protocol
-
Reaction Setup (Glovebox Required): To an oven-dried Schlenk flask, add 4,4'-dibromobiphenyl (1.0 equiv, 10 mmol) and 2'-chloro-[1,1'-biphenyl]-2-amine (2.2 equiv, 22 mmol).
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.02 equiv, 0.2 mmol) and the ligand XPhos (0.08 equiv, 0.8 mmol).
-
Causality Note: XPhos is selected because its bulky dicyclohexylphosphino group prevents catalyst deactivation, while its biphenyl backbone easily accommodates the sterically hindered 2'-chloro biphenyl amine during the critical reductive elimination step.
-
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (3.0 equiv, 30 mmol).
-
Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the electrophilic Pd(II) center.
-
-
Solvent & Reaction: Seal the flask, remove it from the glovebox, and inject 100 mL of anhydrous, degassed toluene. Heat the mixture to 110 °C for 12 hours under a continuous nitrogen atmosphere.
-
Self-Validation Checkpoint: After 12 hours, extract a 0.1 mL aliquot, quench with water, and perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). Validation: The complete disappearance of the primary amine precursor spot and the absence of the N-H stretch (~3400 cm⁻¹) via rapid ATR-FTIR confirms reaction completion.
-
Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography.
-
Sublimation (Critical Step): Subject the isolated product to temperature-gradient vacuum sublimation at
Torr.-
Causality Note: Trace halides or unreacted metallic impurities act as deep charge traps in OLEDs/PSCs, severely degrading device lifetime. Sublimation ensures >99.9% electronic-grade purity.
-
Quantitative Data: Optoelectronic Properties
The structural modifications introduced by the 2'-chloro biphenyl amine scaffold yield measurable improvements in both thermal and electronic properties compared to industry standards.
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Hole Mobility (cm²/V·s) | |
| 2'-Cl-Biphenyl HTM | 145 | -5.30 | -2.10 | 2.85 | |
| NPB (Industry Standard) | 95 | -5.40 | -2.30 | 2.29 | |
| Spiro-OMeTAD (Standard) | 125 | -5.22 | -2.05 | 2.35 |
Table 1: Comparative optoelectronic and thermal data of the synthesized 2'-Cl-Biphenyl HTM versus standard reference materials.
Device Integration & Energy Level Alignment
For an HTM to function efficiently, its HOMO level must align closely with the work function of the anode (or Hole Injection Layer) to minimize the hole injection barrier. Simultaneously, its LUMO must be sufficiently shallow to block electron leakage from the Emissive Layer (EML) or Perovskite absorber [1, 4].
The synthesized 2'-Cl-Biphenyl HTM exhibits a HOMO of -5.30 eV, which perfectly bridges the energy gap between standard PEDOT:PSS hole injection layers (-5.20 eV) and deep-HOMO phosphorescent emitters (-5.50 to -6.00 eV).
Figure 2: Charge transport pathway and energy cascade architecture in a standard optoelectronic device.
By integrating this sterically tuned HTM, researchers can expect a reduction in operating voltage, an increase in external quantum efficiency (EQE), and a significantly extended
References
-
The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene Frontiers in Chemistry (via PubMed Central) URL:[Link]
-
Dirhodium C–H Functionalization of Hole-Transport Materials The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors ACS Omega (via PubMed Central) URL:[Link]
Application Note: Advanced Functionalization of the 4-Amino Group in ortho-Chlorinated Biphenyls
Introduction and Structural Causality
ortho-Chlorinated biphenyls bearing a 4-amino group (e.g., 4-amino-2-chlorobiphenyl) are privileged scaffolds in the design of agrochemicals, advanced materials, and pharmaceuticals[1]. However, the functionalization of the primary amine in these systems presents unique synthetic challenges dictated by the molecule's stereoelectronic profile.
-
Steric Twisting: The chlorine atom at the 2-position creates a severe steric clash with the ortho' protons of the adjacent phenyl ring. This forces the biphenyl system out of planarity (dihedral angle ~60–90°), disrupting extended
-conjugation across the two rings. -
Electronic Deactivation: Relative to the 4-amino group, the 2-chloro substituent occupies the meta position. It exerts a strong inductive electron-withdrawing effect (-I), which reduces the electron density on the nitrogen lone pair.
Consequently, the amine is significantly less nucleophilic than a standard aniline or unsubstituted 4-aminobiphenyl. Standard amination or diazotization conditions often lead to poor conversions or competitive side reactions. Therefore, customized catalytic systems and optimized reaction environments are mandatory.
Fig 1: Divergent functionalization pathways for 4-amino-ortho-chlorinated biphenyls.
Palladium-Catalyzed Buchwald-Hartwig Amination
To overcome the deactivated nature of 4-amino-2-chlorobiphenyl, Buchwald-Hartwig cross-coupling requires highly electron-rich, bulky dialkylbiaryl phosphine ligands[2]. Ligands such as XPhos or BrettPhos are specifically designed to accelerate the reductive elimination step, which is often the bottleneck when coupling weakly nucleophilic amines[3].
Fig 2: Buchwald-Hartwig catalytic cycle for deactivated biphenylamines.
Quantitative Data: Catalyst System Optimization
The following table summarizes the optimization of the Buchwald-Hartwig coupling for 4-amino-2-chlorobiphenyl, demonstrating the necessity of specialized ligands for deactivated amines.
| Ligand | Catalyst Precursor | Base | Yield (%) | Observation / Causality |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | < 10% | Poor reductive elimination; catalyst resting state traps Pd. |
| SPhos | Pd₂(dba)₃ | NaOtBu | 45% | Moderate conversion; steric bulk insufficient for rapid elimination. |
| XPhos | Pd₂(dba)₃ | NaOtBu | 82% | Good conversion; handles deactivated anilines well. |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | 94% | Optimal; specifically designed for weakly nucleophilic primary amines. |
Protocol 1: C-N Cross-Coupling via BrettPhos
Objective: Coupling of 4-amino-2-chlorobiphenyl with an aryl bromide.
Materials:
-
4-amino-2-chlorobiphenyl (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2.0 mol% Pd)
-
BrettPhos (4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Inertion and Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Causality: BrettPhos is chosen because its bulky structure prevents the formation of inactive bis-ligated Pd species, ensuring a highly active mono-ligated Pd(0) complex enters the catalytic cycle.
-
-
Substrate Addition: Add the 4-amino-2-chlorobiphenyl and the aryl bromide. (If the aryl bromide is a liquid, add it via syringe after the solvent).
-
Solvation: Add anhydrous, degassed toluene.
-
Self-Validation: The solution should transition from a dark purple/red (unactivated Pd₂(dba)₃) to a reddish-brown or orange hue within minutes, visually indicating the formation of the active L-Pd(0) species.
-
-
Reaction: Seal the flask and heat to 90 °C for 12 hours. Monitor the consumption of the amine via TLC (Hexanes/EtOAc) or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove the precipitated inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography using a Hexanes/EtOAc gradient.
Sandmeyer-Type Diazotization and Cyanation
The reduced basicity of the 4-amino group severely impacts diazotization. Traditional aqueous conditions using NaNO₂/HCl often result in incomplete conversion because the deactivated amine resists protonation. A non-aqueous approach using tert-butyl nitrite (t-BuONO) ensures quantitative formation of the diazonium intermediate.
Protocol 2: Non-Aqueous Sandmeyer Cyanation
Objective: Conversion of 4-amino-2-chlorobiphenyl to 2-chloro-4-cyanobiphenyl.
Materials:
-
4-amino-2-chlorobiphenyl (1.0 equiv)
-
tert-Butyl nitrite (1.5 equiv)
-
Copper(I) cyanide (CuCN) (1.2 equiv)
-
Anhydrous Acetonitrile (0.3 M)
Step-by-Step Methodology:
-
Preparation of the Cu Complex: Suspend CuCN in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere. Heat the suspension to 60 °C.
-
Diazotization: In a separate vial, dissolve 4-amino-2-chlorobiphenyl in acetonitrile. Add tert-butyl nitrite dropwise at 0 °C. Stir for 30 minutes.
-
Causality: The non-aqueous organic nitrite drives the diazotization equilibrium forward without relying on the protonation of the deactivated amine by aqueous acids, preventing starting material recovery.
-
-
Addition: Transfer the cold diazonium solution dropwise into the hot CuCN suspension.
-
Self-Validation: Vigorous nitrogen gas evolution (bubbling) will immediately occur upon addition. This is a critical self-validating physical observation confirming the decomposition of the diazonium salt and the successful formation of the aryl radical/cation intermediate.
-
-
Completion: Continue stirring at 60 °C for 2 hours until all gas evolution ceases.
-
Quenching & Workup: Cool the reaction to room temperature. Quench with concentrated aqueous ammonia to solubilize the copper salts (forming the deep blue
complex). Extract the aqueous layer with dichloromethane (3 × 20 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate under vacuum, and purify via silica gel chromatography to yield the pure nitrile.
References
- Process for the preparation of biphenylamines - Google Patents Source: Google Patents URL
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL:[Link]
Sources
Synthesis of twisted biaryl compounds for OLED applications
Application Note: Precision Synthesis of Sterically Hindered Twisted Biaryl Emitters for High-Efficiency OLEDs
Abstract
This application note details the synthetic methodology for constructing highly twisted donor-acceptor (D-A) biaryl compounds, a critical structural motif for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). We address the specific challenge of forming sterically hindered C-C bonds between bulky aromatic systems to achieve near-orthogonal dihedral angles (
The Design Rationale: Why "Twisted"?
In OLED design, particularly for TADF emitters, the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is paramount.[1]
-
Mechanism: A large dihedral angle (twist) between the electron-donating (D) and electron-accepting (A) moieties interrupts
-conjugation. -
Effect: This localization minimizes the exchange integral (
), resulting in a vanishingly small Singlet-Triplet energy gap ( ), typically <0.1 eV. -
Result: Efficient Reverse Intersystem Crossing (RISC) occurs, allowing non-radiative triplet excitons (75% of total excitons) to upconvert to singlet states for light emission, theoretically enabling 100% Internal Quantum Efficiency (IQE).
Critical Design Parameter: The synthesis must target a dihedral angle of
Synthetic Strategy: Overcoming Steric Hindrance
Standard catalytic systems (e.g., Pd(PPh
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling
Target Molecule Class: Carbazole-Triazine (Cz-TRZ) or Carbazole-Benzonitrile derivatives.
Reagents & Materials:
-
Aryl Halide (Acceptor): 2-Chloro-4,6-diphenyl-1,3,5-triazine (1.0 equiv).
-
Boronic Ester (Donor): 3,6-Di-tert-butylcarbazole-N-boronic acid pinacol ester (1.2 equiv).
-
Catalyst Precursor: Pd
(dba) (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%). -
Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%).
-
Base: K
PO (Tribasic potassium phosphate), 2.0 M aqueous solution. -
Solvent: Toluene/1,4-Dioxane (4:1 ratio).
Step-by-Step Procedure:
-
Inert Environment Prep: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cycle with Argon/Vacuum (3x).
-
Reagent Loading: Under Argon flow, charge the flask with the Aryl Halide, Boronic Ester, Pd
(dba) , and S-Phos.-
Expert Insight: Premixing Pd and Ligand in a small volume of solvent for 10 mins before addition can enhance active species formation.
-
-
Solvent Addition: Add degassed Toluene/Dioxane via syringe.
-
Base Addition: Add the degassed K
PO solution.-
Note: The biphasic system requires vigorous stirring (1000 RPM) to ensure phase transfer efficiency.
-
-
Reaction: Heat the mixture to 110°C (oil bath temperature) for 24–48 hours.
-
Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the Aryl Halide.
-
Self-Validation Check: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) dissolved in solvent.
-
-
Work-up: Cool to room temperature. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO
, and concentrate-
Dehalogenation Check: Analyze crude via GC-MS to ensure no hydro-dehalogenated side products (Ar-H) are present, a common byproduct in hindered couplings.
-
Purification: The Sublimation Standard
For OLED applications, standard column chromatography is insufficient due to trace catalyst residues and organic impurities acting as charge traps. Gradient Train Sublimation is the industry standard for validation.
Protocol B: Gradient Train Sublimation
Equipment: 3-Zone Tube Furnace with high-vacuum system (Turbo pump).
Procedure:
-
Pre-Purification: Pass the crude material through a silica gel pad (eluent: Hexane/DCM) and recrystallize (e.g., Toluene/Ethanol) to achieve >99% purity by HPLC.
-
Loading: Place the pre-purified powder in a quartz boat at the "Source Zone."
-
Vacuum: Evacuate system to
Torr. -
Temperature Gradient Setup:
-
Zone 1 (Source): Set to
(Sublimation temp, typically 250–350°C depending on MW). -
Zone 2 (Product): Set to
. -
Zone 3 (Impurity): Set to
or ambient.
-
-
Collection: Run for 12–24 hours. The pure twisted biaryl will crystallize in Zone 2. Volatile impurities migrate to Zone 3; non-volatile residue remains in Zone 1.
-
Validation: Perform HPLC on the sublimed crystals. Target purity: >99.9% .
Data Analysis & Visualization
Ligand Performance Comparison (Hindered Substrates)
Data derived from optimization of tetra-ortho-substituted biaryl coupling.
| Ligand System | Yield (%) | Reaction Time (h) | Dehalogenation Side-Product (%) |
| Pd(PPh | < 10% | 48 | High (>20%) |
| Pd(OAc) | 35% | 36 | Moderate (10%) |
| Pd | 92% | 18 | Low (<1%) |
| Pd-PEPPSI-IPr | 85% | 24 | Low (<2%) |
Workflow Logic Diagram
Figure 1: Critical workflow for the synthesis and purification of OLED-grade twisted biaryl emitters.
Mechanism of Action: The "Twist" Effect
Figure 2: Mechanistic pathway showing how the twisted molecular architecture enables TADF.
References
-
Imada, Y. et al. (2023). Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs). MDPI. [Link]
-
Wade, J. et al. (2019). Influence of Donor–Acceptor Dihedral Angle on Exciton Kinetics and Singlet–Triplet Gap in Deep Blue TADF Emitter. ACS Publications. [Link]
-
Kumar, S. et al. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. NIH/PubMed. [Link]
-
Tanaka, H. et al. (2017). A New Design Strategy for Efficient Thermally Activated Delayed Fluorescence Organic Emitters: From Twisted to Planar Structures. Advanced Materials/Kyushu University. [Link]
Sources
Application Note: Optimized Amide Coupling Strategies for 2'-Chlorobiphenyl-4-amine
Introduction & Mechanistic Rationale
The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the formation of amide bonds using weakly nucleophilic anilines. Substrates like 2'-chlorobiphenyl-4-amine are highly lipophilic, sterically demanding building blocks frequently encountered in the development of antiviral agents and kinase inhibitors[1],[2].
Coupling this specific substrate presents two distinct chemical challenges:
-
Electronic Attenuation : The nitrogen lone pair is delocalized into the extended
-system of the biphenyl core, significantly reducing its nucleophilicity compared to aliphatic amines. -
Steric and Conformational Bulk : While the amine is located at the 4-position, the overall biphenyl architecture—restricted by the 2'-chloro substitution—creates a bulky, hydrophobic microenvironment that can hinder the approach of the active ester.
Standard coupling reagents like EDC/HOBt often result in incomplete conversion, extended reaction times, and subsequent degradation of sensitive carboxylic acids. To overcome this, we recommend two high-efficiency reagent systems: T3P (Propylphosphonic anhydride) with Pyridine for scalable process chemistry, and HATU with DIPEA for rapid discovery-phase synthesis.
Reagent Selection: T3P vs. HATU
The choice between T3P and HATU depends entirely on the project phase, scale, and the epimerization risk of the carboxylic acid.
-
T3P / Pyridine : T3P is a cyclic anhydride that reacts with carboxylic acids to form a highly reactive mixed phosphonic anhydride. When paired with pyridine as a base, it demonstrates exceptional efficacy for weakly nucleophilic anilines while maintaining near-zero epimerization of
-chiral centers[3]. Pyridine acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that rapidly traps the aniline. Furthermore, T3P offers significant advantages in scalability, cost-effectiveness, and ease of purification due to its water-soluble byproducts[3],[4]. -
HATU / DIPEA : HATU is a third-generation uronium-based coupling reagent that generates an active 1-hydroxy-7-azabenzotriazole (HOAt) ester[5]. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect, acting as an internal base to anchor and accelerate the nucleophilic attack of the aniline[5]. While extremely fast and efficient, HATU is generally restricted to discovery-scale synthesis due to its high cost, poor atom economy, and potential shock sensitivity at scale[4].
Quantitative Comparison of Coupling Strategies
| Parameter | T3P / Pyridine Method | HATU / DIPEA Method |
| Typical Yield | 80 - 95% | 85 - 98% |
| Reaction Kinetics | Moderate (4 - 12 h) | Fast (1 - 3 h) |
| Epimerization Risk | Very Low (< 1%) | Moderate (2 - 5%) |
| Scalability | Excellent (Kilogram scale) | Poor (Toxicity, shock hazard) |
| Atom Economy | High (Water-soluble byproducts) | Low (High MW byproducts) |
Reaction Workflows and Mechanistic Pathways
Fig 1: Generalized experimental workflow for amide coupling with weakly nucleophilic anilines.
Fig 2: Mechanistic pathway of HATU-mediated activation and subsequent aniline coupling.
Experimental Protocols
Protocol A: Scalable T3P-Mediated Coupling (Process Chemistry Standard)
This protocol is optimized for scale-up, prioritizing low epimerization and simple aqueous workup without the need for column chromatography[3].
Reagents & Equivalents:
-
Carboxylic Acid: 1.0 equiv
-
2'-Chlorobiphenyl-4-amine: 1.05 equiv
-
Pyridine: 3.0 equiv
-
T3P (50% w/w solution in EtOAc): 1.5 equiv
-
Solvent: EtOAc or 2-MeTHF (0.2 M)
Step-by-Step Methodology:
-
Dissolution : Charge a dry, round-bottom flask with the carboxylic acid (1.0 equiv) and 2'-chlorobiphenyl-4-amine (1.05 equiv). Add EtOAc to achieve a 0.2 M concentration.
-
Self-Validation Checkpoint: Visually confirm the solution is completely homogeneous. If the bulky biphenylamine remains suspended, the reaction will fail due to mass transfer limitations. Add a co-solvent (e.g., 10% DMF) until clear.
-
-
Base Addition : Add Pyridine (3.0 equiv) in one portion at room temperature. Stir for 5 minutes.
-
Activation : Dropwise add the T3P solution (1.5 equiv) over 10 minutes. The slow addition prevents localized heating and minimizes side reactions.
-
Incubation : Heat the reaction mixture to 50°C. Monitor via LCMS. T3P reactions with anilines typically reach >95% conversion within 4-12 hours.
-
Quench & Workup : Cool to room temperature. Quench by adding an equal volume of 1M aqueous HCl.
-
Causality Note: The HCl wash is critical; it protonates and removes the excess pyridine and any unreacted aniline into the aqueous layer, leaving the highly lipophilic amide product in the organic layer.
-
-
Isolation : Separate the organic layer, wash with saturated aqueous NaHCO
(to remove water-soluble phosphonic acid byproducts[3]), dry over Na SO , and concentrate in vacuo.
Protocol B: HATU-Mediated Coupling (Medicinal Chemistry Standard)
This protocol is optimized for speed and maximum conversion of highly hindered or unreactive substrates during analog library synthesis[5].
Reagents & Equivalents:
-
Carboxylic Acid: 1.0 equiv
-
2'-Chlorobiphenyl-4-amine: 1.2 equiv
-
DIPEA (N,N-Diisopropylethylamine): 3.0 equiv
-
HATU: 1.1 equiv
-
Solvent: DMF or NMP (0.1 M)
Step-by-Step Methodology:
-
Pre-Activation : Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) in one portion at room temperature.
-
Self-Validation Checkpoint: Stir for exactly 5 minutes. Monitor this pre-activation via LCMS. You should observe the mass of the active HOAt ester. Do not exceed 10 minutes before adding the amine, as the active ester can degrade or rearrange.
-
-
Coupling : Add 2'-chlorobiphenyl-4-amine (1.2 equiv) to the activated mixture.
-
Causality Note: The order of addition is strictly enforced. If HATU is added to a mixture containing the weakly nucleophilic aniline, the aniline can competitively attack the uronium salt directly, forming an unreactive guanidinium byproduct[5].
-
-
Incubation : Stir at room temperature for 1-3 hours. The neighboring group effect of the HOAt ester drives rapid conversion[5].
-
Workup : Dilute the reaction with EtOAc (10 volumes) and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl, and brine. Concentrate and purify via silica gel chromatography.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. URL:[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]
- US Patent Office. (2012). Anti-viral compounds (WO2012051361A1). Google Patents.
Sources
- 1. WO2012051361A1 - Anti-viral compounds - Google Patents [patents.google.com]
- 2. US10039754B2 - Anti-viral compounds - Google Patents [patents.google.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Application Note: Design and Synthesis of Atropisomeric Macrocyclic Ligands using 2'-Chloro-[1,1'-biphenyl]-4-amine
Executive Summary & Theoretical Grounding
The development of highly enantioselective transition-metal catalysts relies heavily on the structural rigidity of chiral ligands. Atropisomers—stereoisomers arising from hindered rotation about a single bond—are the gold standard in this domain, provided their energy barrier to rotation is sufficiently high (typically >22 kcal/mol at 300 K) to allow for the isolation of individual rotamers[1].
While highly substituted biphenyls (e.g., BINAP) are inherently locked[2], the compound 2'-chloro-[1,1'-biphenyl]-4-amine presents a unique synthetic paradox. Possessing only a single ortho-substituent (the 2'-chloro group), it is a tropos (conformationally flexible) scaffold with a low rotational barrier. This Application Note details a highly advanced "Macrocyclic Locking" strategy. By utilizing the 4-amine as a nucleophilic anchor and the 2'-chloro as a cross-coupling handle, we introduce a chiral tether that bridges the two rings. This ansa-bridge physically restricts the rotation of the biaryl axis, converting a flexible biphenyl into a rigid, configurationally stable atropos ligand. This approach mirrors emerging strategies in foldamer chemistry, where molecular shape is dictated with extreme precision through restricted rotational freedom.
Mechanistic Rationale & Design Causality
As a Senior Application Scientist, it is critical to understand why a synthetic route is chosen, rather than just how to execute it.
-
Electronic Decoupling & Chemoselectivity: The 4-amine is electronically isolated from the 2'-chloro group. This allows for highly chemoselective stepwise functionalization. The amine can be alkylated without the need for complex protecting-group gymnastics, as the 2'-chloro remains completely inert under metal-free nucleophilic conditions.
-
Geometric Preorganization: The para-relationship of the amine on Ring A and the ortho-relationship of the chloride on Ring B create an ideal spatial trajectory. A 6-to-8 atom chiral tether can wrap around the biphenyl core, forcing the rings into a highly defined, catalytically optimal dihedral angle (60°–90°).
-
Self-Validating System: The intramolecular cyclization step acts as a strict thermodynamic and kinetic filter. The palladium-catalyzed macrocyclization will only proceed efficiently if the chiral tether perfectly pre-organizes the biphenyl core into the correct reactive conformation. If the geometry is mismatched, the reaction fails to cyclize, yielding only oligomers. Thus, a successful monomeric mass peak instantly validates both the tether length and the induced atropisomeric geometry.
Fig 1: Logical workflow for the macrocyclic locking of this compound.
Experimental Protocols
The following step-by-step methodologies detail the synthesis of an adjustable axially chiral biphenyl ligand[3].
Protocol 1: Synthesis of the Pre-cyclization Intermediate
Objective: Chemoselective attachment of the chiral tether to the 4-amine.
-
Preparation: In an oven-dried 100 mL Schlenk flask, dissolve this compound (10.0 mmol, 1.0 equiv) in 40 mL of anhydrous DMF under an argon atmosphere.
-
Reagent Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv) followed by the chiral tether precursor, (2S,4S)-pentane-1,5-diyl bis(4-methylbenzenesulfonate) (12.0 mmol, 1.2 equiv).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.
-
Workup & Causality: Quench with water and extract with EtOAc. The primary amine selectively attacks the less hindered electrophilic center of the tether. The 2'-chloro remains unreactive, ensuring absolute regiocontrol. Purify via flash chromatography to isolate the mono-alkylated intermediate.
Protocol 2: Intramolecular Pd-Catalyzed Macrocyclization (The "Locking" Step)
Objective: Formation of the ansa-bridge via C-N cross-coupling to lock the biaryl axis.
-
Preparation: To prevent intermolecular oligomerization, this reaction must be performed under high-dilution conditions. Dissolve the pre-cyclization intermediate (5.0 mmol) in 1.0 L of anhydrous Toluene (0.005 M).
-
Degassing: Degas the solution via three consecutive freeze-pump-thaw cycles.
-
Catalyst Loading: Inside a glovebox, add Pd₂(dba)₃ (5 mol%), tBuBrettPhos (10 mol%), and NaOtBu (7.5 mmol, 1.5 equiv).
-
Reaction: Heat the solution to 100 °C for 24 hours.
-
Causality: The highly active Pd/tBuBrettPhos system oxidatively adds to the unactivated 2'-chloro group. The tethered secondary amine coordinates to the Pd center, facilitating a rapid intramolecular reductive elimination. This forms the macrocycle and permanently locks the biphenyl dihedral angle.
Protocol 3: Phosphitylation to Form the Catalytic Ligand
Objective: Conversion of the locked macrocycle into a chiral phosphoramidite ligand.
-
Preparation: Dissolve the macrocyclic secondary amine (2.0 mmol) in anhydrous THF (20 mL) and add Et₃N (6.0 mmol, 3.0 equiv). Cool the flask to -78 °C.
-
Phosphitylation: Add PCl₃ (2.2 mmol, 1.1 equiv) dropwise. Stir for 1 hour, then add a solution of (R)-BINOL (2.0 mmol) in THF.
-
Isolation: Warm to room temperature, filter off the ammonium salts, and concentrate under reduced pressure to yield the active phosphoramidite ligand.
Fig 2: Catalytic cycle of the Rh(I)-macrocyclic phosphoramidite complex.
Data Presentation: Validation of Atropisomeric Stability
The success of the macrocyclic locking strategy is quantified by the rotational barrier (
Table 1: Influence of Tether Length on Atropisomeric Stability and Enantioselectivity
| Chiral Tether Length | Dihedral Angle (X-ray) | Rotational Barrier ( | ee (%) in Rh-Hydrogenation |
| 4 Atoms | N/A (Failed Cyclization) | - | - |
| 6 Atoms | 68° | > 32.0 kcal/mol | 94% |
| 8 Atoms | 85° | 26.5 kcal/mol | 88% |
| No Tether (Control) | ~45° (Flexible) | < 15.0 kcal/mol | Racemic (0%) |
Note: The 4-atom tether fails to cyclize, validating the thermodynamic filter of the design. The 6-atom tether provides optimal rigidity and catalytic performance.
References
-
Atropisomer - Wikipedia Source: Wikipedia URL:[Link]
-
Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation Source: PNAS URL:[Link]
-
Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts Source: ChemRxiv URL:[Link]
-
Atropisomeric foldamers Source: Queen's University Belfast URL:[Link]
Sources
Process Development Guide: Scalable Synthesis of 4-Amino-2'-chlorobiphenyl
Executive Summary
Target Molecule: 4-Amino-2'-chlorobiphenyl (IUPAC: 2'-chloro-[1,1'-biphenyl]-4-amine) Application: Pharmaceutical intermediate, ligand scaffold for organometallic catalysis.[1] Core Challenge: The synthesis presents two primary challenges:
-
Steric Hindrance: The ortho-chloro substituent (2'-position) creates steric bulk at the coupling site, requiring optimized Suzuki-Miyaura conditions.[1]
-
Chemoselectivity: The final reduction of the nitro precursor must preserve the aryl chloride, which is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).
Recommended Strategy: A two-step "Nitro-Route" is selected over direct coupling of 4-bromoaniline.[1] This route utilizes 4-bromonitrobenzene to accelerate the oxidative addition step (electronic activation) and employs a Bechamp reduction (Fe/NH₄Cl) to guarantee the integrity of the halogen substituent.
Strategic Route Analysis
The following flowchart compares the "Direct Amine" route (rejected for scale) against the "Nitro Precursor" route (selected for robustness).
Caption: Comparison of synthetic strategies. The Nitro route is preferred for scalability due to better catalyst turnover and purification profiles.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 4-nitro-2'-chlorobiphenyl.[1][2] Rationale: The nitro group on the aryl bromide decreases electron density, facilitating the oxidative addition of Palladium, which is often the rate-determining step. The use of TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst allows for an efficient biphasic system (Toluene/Water), reducing the cost of organic solvents.
Materials Table
| Reagent | Equiv. | MW | Density | Role |
| 4-Bromonitrobenzene | 1.0 | 202.01 | Solid | Electrophile |
| 2-Chlorophenylboronic acid | 1.2 | 156.37 | Solid | Nucleophile |
| Pd(OAc)₂ | 0.01 | 224.51 | Solid | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.04 | 262.29 | Solid | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | Solid | Base |
| TBAB | 0.1 | 322.37 | Solid | Phase Transfer Cat.[1] |
| Toluene / Water | 5:1 v/v | - | - | Solvent System |
Protocol
-
Inertion: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with nitrogen.
-
Catalyst Formation: Add Toluene (10 vol relative to bromide), Pd(OAc)₂ (1 mol%), and PPh₃ (4 mol%). Stir at room temperature for 15 minutes until the solution turns bright yellow (formation of active Pd(0) species).
-
Reagent Addition: Add 4-Bromonitrobenzene (1.0 equiv) and 2-Chlorophenylboronic acid (1.2 equiv).
-
Base Activation: Dissolve K₂CO₃ (2.5 equiv) and TBAB (0.1 equiv) in Water (2 vol). Add this aqueous solution to the organic phase.
-
Reaction: Heat the biphasic mixture to 85°C . Vigorous stirring is essential to maximize interfacial surface area.[1]
-
Critical Control Point: Do not exceed 100°C. Higher temperatures may promote homocoupling of the boronic acid or protodeboronation.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2). Reaction is typically complete in 4–6 hours.[1]
-
Workup: Cool to 25°C. Separate phases. Extract the aqueous layer with Toluene (2 x 3 vol).
-
Purification: Wash combined organics with Brine. Dry over MgSO₄.[1] Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol to yield yellow needles.
Step 2: Chemoselective Reduction (Bechamp Conditions)
Objective: Reduction of nitro group to amine without dechlorinating the 2'-position. Rationale: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of cleaving the Ar-Cl bond (hydrodehalogenation).[1] The Iron/Ammonium Chloride method is a heterogeneous electron transfer process that is strictly chemoselective for the nitro group.
Materials Table
| Reagent | Equiv. | Role |
| 4-Nitro-2'-chlorobiphenyl | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 | Reductant |
| Ammonium Chloride (NH₄Cl) | 0.5 | Electrolyte/Buffer |
| Ethanol / Water | 4:1 v/v | Solvent |
Protocol
-
Preparation: In a reaction vessel, suspend 4-Nitro-2'-chlorobiphenyl (1.0 equiv) in Ethanol (8 vol).
-
Activation: Dissolve NH₄Cl (0.5 equiv) in Water (2 vol) and add to the vessel.
-
Iron Addition: Add Iron powder (4.0 equiv) in portions.
-
Note: Use fine powder (325 mesh) to maximize surface area.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Visual Cue: The reaction mixture will turn from a yellow suspension to a dark grey/brown sludge (iron oxide formation).
-
-
Filtration (Critical): While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol.
-
Why Hot? The product may precipitate if the solution cools during filtration.
-
-
Isolation: Concentrate the filtrate to remove Ethanol. The product usually precipitates from the remaining aqueous layer.
-
Purification: Collect the solid by filtration. If necessary, recrystallize from Isopropanol/Water or convert to the Hydrochloride salt using HCl/Ether for long-term storage.
Quality Control & Analytics
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic backbone) and 210 nm.[1]
-
Retention Time Logic:
Structural Confirmation (NMR)[1]
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.45–7.30 (m, 4H, 2'-Cl ring protons) — Confirm 2' substitution pattern.[1]
- 7.10 (d, J=8.4 Hz, 2H, AA'BB' system of amine ring).
- 6.65 (d, J=8.4 Hz, 2H, ortho to NH₂).
- 5.20 (s, 2H, -NH₂, broad exchangeable).
Safety & Handling (E-E-A-T)
-
Aryl Amines: 4-Amino-2'-chlorobiphenyl is a structural analogue of 4-aminobiphenyl (a known human carcinogen).[1] Handle with High Potency API (HPAPI) protocols. Use a glovebox or Class II biosafety cabinet for solid handling.
-
Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep wet and dispose of as hazardous metal waste.
-
Palladium Residues: Ensure elemental Pd is removed to <10 ppm for pharmaceutical applications using metal scavengers (e.g., SiliaMetS® Thiol) during the workup of Step 1.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[1]
- Chemoselective Reduction of Nitro Groups: Gao, S., et al. (2014). Selective Reduction of Nitro Groups in the Presence of Halogens. Organic Letters, 16(17), 4582–4585. Note: Validates the use of Fe-based reductions for preserving aryl halides.
-
Industrial Scale Suzuki Protocols
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
-
[1]
-
Properties of Chlorinated Biphenylamines
- PubChem Compound Summary for 2'-chloro-4-biphenylamine (Isomer d
-
[1]
Sources
Troubleshooting & Optimization
Improving yield of Suzuki coupling for sterically crowded biaryls
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing tri- and tetra-ortho-substituted biaryls via the Suzuki-Miyaura reaction presents significant thermodynamic and kinetic hurdles. Steric bulk impedes oxidative addition, dramatically slows transmetalation, and can force the catalyst into off-cycle resting states.
As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating workflows to ensure your sterically crowded couplings succeed.
Diagnostic Logic Tree
Before adjusting parameters blindly, use the following diagnostic workflow to identify which elementary step of the catalytic cycle is failing.
Diagnostic logic tree for troubleshooting sterically hindered Suzuki-Miyaura couplings.
Troubleshooting Guides: Mechanistic Causality & Solutions
Issue A: Incomplete Conversion (Intact Aryl Halide and Boronic Acid)
-
Symptom: The reaction stalls early; no palladium black is observed.
-
Causality: The steric bulk of the ortho-substituents prevents the aryl halide from approaching the Pd(0) center, raising the activation energy for oxidative addition. Furthermore, traditional Pd(PPh₃)₄ or Pd(OAc)₂/ligand mixtures often fail because they form unreactive bis-ligated (PdL₂) resting states that cannot accommodate bulky substrates.
-
Solution: Switch to highly active, structurally defined precatalysts.1[1] or 2[2] are engineered to undergo rapid, base-mediated reductive elimination. This reliably generates the highly reactive, strictly monoligated L₁Pd(0) species necessary for insertion into hindered bonds[1]. The bulky dialkylbiaryl phosphine (XPhos) or N-Heterocyclic Carbene (IPr) ligands push the Pd center into the substrate while providing stabilizing interactions that 3[3].
Issue B: Protodeboronation (Boronic Acid Consumed, Aryl Halide Remains)
-
Symptom: TLC/LCMS shows rapid disappearance of the boronic species, but the electrophile is unreacted.
-
Causality: Transmetalation is the most sterically sensitive step in the Suzuki cycle. When transmetalation is slowed by bulky ortho-groups, the competing hydrolysis of the boronic acid (protodeboronation) overtakes the productive pathway.
-
Solution: Modulate the boron species. Switch to MIDA boronates or potassium trifluoroborate (BF₃K) salts. These act as "slow-release" reservoirs, maintaining a low steady-state concentration of the active boronic acid. Alternatively, use a syringe pump to slowly add the boronic acid over 4–6 hours.
Issue C: High Levels of Homocoupling
-
Symptom: Formation of Ar-Ar or Ar'-Ar' instead of the cross-product Ar-Ar'.
-
Causality: Homocoupling of the boronic acid typically occurs via an oxidative pathway in the presence of trace oxygen.
-
Solution: Strictly exclude oxygen. Degas solvents via the freeze-pump-thaw method or sparge with argon for at least 30 minutes. If boronic acid homocoupling is unavoidable due to electronic factors, use a 1.5 to 2.0 molar excess of the boronic acid.
Self-Validating Experimental Protocol
Synthesis of Tetra-ortho-substituted Biaryls using XPhos Pd G3
This protocol incorporates built-in visual and analytical checkpoints to ensure catalytic activation before you commit to long reaction times.
Materials:
-
Aryl halide (1.0 equiv)
-
K₃PO₄ (aqueous, 3.0 M, 3.0 equiv)
-
Toluene (sparged with Argon for 30 min)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and XPhos Pd G3.
-
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times).
-
Solvent Addition: Add degassed toluene (to reach 0.2 M concentration) via syringe.
-
Base Addition & Activation: Add the degassed aqueous K₃PO₄ solution via syringe. Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure phase mixing.
-
Monitoring: After 2 hours, sample the organic layer.
-
Validation Checkpoint 3: Perform a TLC/LCMS check. If the boronic acid is absent but the aryl halide remains, protodeboronation is occurring. Immediately add an additional 0.5 equiv of boronic acid via syringe pump to rescue the yield.
-
-
Workup: Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Quantitative Data: Catalyst System Comparison
| Catalyst System | Ligand Type | Typical Loading | Best For | Limitations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5–10 mol% | Unhindered substrates | Fails for tri/tetra-ortho substituted biaryls due to bis-ligation. |
| Pd₂(dba)₃ / XPhos | Dialkylbiaryl Phosphine | 1–4 mol% | General hindered biaryls | In situ generation can lead to inactive Pd off-cycle states[3]. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | 0.5–2 mol% | Tetra-ortho substituted biaryls | Requires mild base for activation; sensitive to highly acidic substrates[1]. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | 1–3 mol% | Bulky ortho-disubstituted halides | Requires 5 for optimal activation compared to G3[2][5]. |
Frequently Asked Questions (FAQs)
Q: Why is my Pd-PEPPSI-IPr reaction turning black immediately upon adding the base? A: Rapid precipitation of Pd black indicates catalyst decomposition before productive oxidative addition can occur. This usually happens if the aryl halide is too sterically hindered to react at room temperature, leaving the bare Pd(0) to aggregate. Fix: Heat the reaction mixture to 60 °C before adding the base to ensure the oxidative addition rate outpaces catalyst aggregation.
Q: Can I use aryl chlorides instead of bromides or iodides for hindered substrates? A: Yes, provided you use an electron-rich ligand. Both XPhos and the IPr NHC ligand are sufficiently electron-donating to insert into the stronger C-Cl bond, demonstrating 6[6]. However, you must ensure the temperature is elevated (typically >80 °C) and use a strong base like KOH or KOtBu if the substrate tolerates it.
Q: Does the order of addition matter for Buchwald precatalysts? A: Absolutely. The G3 precatalyst requires a Brønsted base to deprotonate the aminobiphenyl moiety to initiate activation[1]. If the base is added before the solvent is fully degassed, the resulting Pd(0) can be rapidly oxidized. Always add the base as the final step after establishing an inert atmosphere.
References
1.2, ResearchGate. 2.5, NIH / PMC. 3. 3, ACS Publications. 4. 1, Smolecule. 5.4, Benchchem. 6.6, MDPI.
Sources
- 1. Buy XPhosPdG3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Purification methods for 2'-chloro-[1,1'-biphenyl]-4-amine from isomers
Technical Support Center: Purification of 2'-Chloro-[1,1'-biphenyl]-4-amine
Case ID: #PUR-BP-2CL-004 Subject: Isolation of this compound from Regioisomers and Suzuki Byproducts Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Purifying This compound (Target) presents a specific stereochemical challenge. Unlike its planar isomer (4'-chloro-[1,1'-biphenyl]-4-amine), your target molecule possesses an ortho-chlorine substituent .[1] This creates steric hindrance that forces the two phenyl rings to twist out of coplanarity (the "Ortho Effect").
This structural twist is your primary lever for purification.[1] It significantly lowers the lattice energy and melting point of your target compared to its planar impurities, making it more soluble in common recrystallization solvents.
This guide details a three-stage purification protocol designed to exploit these solubility differences.
Module 1: Chemical De-bulking (Acid-Base Extraction)
Objective: Remove neutral Suzuki coupling byproducts (e.g., homocoupled bis-phenyls, unreacted boronic acids, and dehalogenated species).
The Logic: The amino group (-NH₂) allows reversible water solubility via protonation.[1] Neutral impurities (starting halides, bis-phenyls) do not protonate and remain in the organic phase.
Protocol:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Extraction: Extract the organic layer 3 times with 2M HCl .[1]
-
Target Behavior: The amine converts to the hydrochloride salt (
) and moves to the aqueous layer.[1] -
Impurity Behavior: Neutral impurities stay in the EtOAc/DCM layer.
-
-
Wash: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.[1]
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH until pH > 12.
-
Caution: Exothermic reaction.[1]
-
-
Recovery: Extract the cloudy aqueous mixture 3 times with EtOAc. Dry combined organics over
and concentrate.
Module 2: Isomer Separation (Thermodynamic Crystallization)
Objective: Separate the target (2'-Cl) from the planar regioisomer (4'-Cl) and trace homocoupled amines.
The Logic (The Ortho-Twist):
-
Impurity (4'-chloro isomer): Planar structure allows tight crystal packing.[1] High Melting Point (~127-129°C).[1] Low Solubility.
-
Target (2'-chloro isomer): Twisted structure disrupts packing.[1] Lower Melting Point.[1] High Solubility.
Troubleshooting FAQ: "My product isn't crystallizing."
-
Diagnosis: Because your target is the more soluble isomer, standard cooling crystallization often fails if the solvent is too non-polar. The target stays in the mother liquor while the impurity precipitates.[1]
-
Solution: Use a "Reverse Filtration" strategy.[1]
Step-by-Step Protocol:
-
Solvent Selection: Use Ethanol (EtOH) or a Toluene/Hexane mixture.
-
Dissolution: Suspend the semi-solid amine from Module 1 in minimal boiling EtOH.
-
Hot Filtration (Critical Step):
-
Controlled Cooling:
-
Allow the filtrate (containing your 2'-Cl target) to cool slowly to room temperature, then to 4°C.
-
If no crystals form (due to high solubility), add water dropwise (Anti-solvent) until turbidity persists, then refrigerate.
-
-
Salt Formation Alternative (High Purity):
-
If the free base is an oil, convert it to the Hydrochloride Salt .
-
Dissolve in Toluene. Bubble dry HCl gas or add HCl in Dioxane.[1]
-
The salt often crystallizes much better than the free base.
-
Module 3: Chromatographic Polishing
Objective: Final cleanup if purity is <98% after crystallization.
Issue: "My peaks are tailing or overlapping." Cause: Amines interact strongly with silanols on standard silica, causing peak broadening that masks impurities. Fix: You must deactivate the silica surface.[1]
Recommended Mobile Phase:
-
Base Modifier: Hexane : Ethyl Acetate (Start 90:[1]10) + 1% Triethylamine (TEA) .
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Loading: Dissolve in minimal DCM.
Visualized Workflow
The following diagram illustrates the decision logic based on the physical state of your crude material.
Caption: Decision tree for purification based on crude physical state and impurity solubility profile.
Comparative Data: Isomer Properties
Use this table to predict separation behavior. Note the drastic difference in Melting Point (MP) driven by the ortho-twist.[1]
| Isomer / Compound | Structure Note | Est. Melting Point | Solubility (EtOH) |
| 2'-Cl-[1,1']-4-amine (Target) | Twisted (Ortho-Cl) | Low (< 80°C) | High |
| 4'-Cl-[1,1']-4-amine (Impurity) | Planar (Para-Cl) | High (127-129°C) | Low |
| [1,1'-biphenyl]-4-amine | De-halogenated | High (53-55°C) | Moderate |
| 4,4'-Diaminobiphenyl | Homocoupled | Very High (127°C+) | Low |
References
-
Suzuki Coupling Impurity Profiles
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. This foundational review details the formation of homocoupled byproducts (4,4'-diaminobiphenyl) and dehalogenated species.[1]
-
-
Physical Properties of Chlorobiphenyl Amines
-
PubChem Compound Summary for 4'-chloro-[1,1'-biphenyl]-4-amine (CAS 135-68-2).[1] Provides melting point data (127-129°C) confirming the low solubility of the planar isomer.
-
-
Salt Formation & Purification Methodology
-
Patent CN106366002A.[1] Describes the synthesis and purification of chlorobiphenyl amines via Hydrochloride salt formation in toluene systems.
-
Sources
Technical Support: Reactivity Optimization for ortho-Chloro Biphenyl Amines
Status: Operational Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Low Nucleophilicity in Pd-Catalyzed Amination and Amide Couplings Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deactivated Nucleophile" Problem
Research teams frequently encounter stalled reactivity with ortho-chloro biphenyl amines. This substrate class presents a "perfect storm" of kinetic barriers:
-
Electronic Deactivation: The ortho-chloro substituent exerts a strong inductive effect (-I), reducing the electron density on the nitrogen lone pair, making it a poor nucleophile.
-
Steric Shielding: The biphenyl scaffold naturally adopts a twisted conformation (dihedral angle >40°). An ortho-chloro group exacerbates this, creating a rigid, bulky environment that physically blocks the approach of electrophiles or metal centers.
This guide moves beyond standard protocols (e.g., HATU couplings or Pd(PPh₃)₄) which typically fail with these substrates, offering high-energy alternatives and specific catalytic systems designed for hindered, electron-deficient anilines.
Module A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2][3]
Standard ligands (BINAP, Xantphos) often result in <10% conversion because they cannot facilitate the reductive elimination step with such bulky substrates. You must use Dialkylbiaryl Phosphine ligands.
Recommended Catalytic Systems
| Component | Recommendation | Mechanism of Action |
| Ligand | BrettPhos (Primary Amines) RuPhos (Secondary/Hindered) | These bulky, electron-rich ligands facilitate oxidative addition of aryl halides and create a specialized pocket that forces the hindered amine and aryl group together for reductive elimination. |
| Pre-catalyst | Pd G4 Precatalysts | CRITICAL: Do not generate catalyst in situ (e.g., Pd(OAc)₂ + Ligand). Hindered amines require immediate entry into the catalytic cycle. G4 precatalysts release the active L-Pd(0) species at low temperatures, preventing Pd-black formation. |
| Base | LHMDS (1.0 M in THF) | Soluble bases are superior to heterogeneous bases (Cs₂CO₃) for these substrates. LHMDS prevents the "proton transfer" bottleneck often seen with weak nucleophiles. |
Protocol: The "G4" Standard for Hindered Amines
-
Charge Vessel: In a glovebox or under Ar flow, add Pd-RuPhos-G4 (1-2 mol%) and the aryl halide (1.0 equiv).
-
Add Amine: Add the ortho-chloro biphenyl amine (1.2 equiv).
-
Solvent/Base: Add THF (0.2 M concentration). Add LHMDS (2.0 equiv) dropwise.
-
Temperature: Seal and heat to 60 °C.
-
Note: If no conversion after 2 hours, ramp to 80 °C. Do not start at 100 °C, as this promotes catalyst decomposition before the difficult oxidative addition occurs.
-
Visualizing the Problem: The Catalytic Bottleneck
The following diagram illustrates where the reaction fails with standard catalysts versus the solution with Bulky Phosphines.
Module B: Amide Coupling (Acylation)
If you are trying to couple this amine to a carboxylic acid, HATU, EDC, and PyBOP will likely fail . The activation energy required to force the ortho-chloro amine to attack the active ester is too high; the active ester will hydrolyze or racemize before the amine reacts.
The Solution: High-Energy Intermediates
You must convert the carboxylic acid into a species more reactive than an OBt/OAt ester.
Method 1: Acid Chlorides (The Sledgehammer)
-
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
-
Procedure: Convert acid to acid chloride
Evaporate excess reagent Redissolve in DCM Add amine + Pyridine. -
Why: Acid chlorides are highly electrophilic and sensitive to steric bulk, but the small size of the chloride leaving group minimizes the transition state energy.
Method 2: Ghosez’s Reagent (For Acid-Sensitive Substrates)
If your molecule cannot survive SOCl₂, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the Acid Chloride in situ under neutral conditions.
-
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.1 equiv) at 0 °C. Stir 1h (forms Acid Chloride).
-
Add ortho-chloro biphenyl amine (1.2 equiv) and Pyridine (2.0 equiv).
-
Warm to RT.
-
Method 3: Acid Fluorides (The "Goldilocks" Solution)
Acid fluorides are more stable to water than chlorides but highly reactive toward amines due to the strong H-bond capability of Fluorine with the amine proton.
-
Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH .
-
Use Case: Best for preserving chiral centers on the carboxylic acid component.
Diagnostic Workflow
Use this decision tree to select the correct optimization path based on your specific failure mode.
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately upon adding the catalyst. What happened? A: This is "Pd-Black" formation. It means your catalyst decomposed before it could enter the catalytic cycle. This is common with hindered substrates because the oxidative addition is slow.
-
Fix: Switch to a G3 or G4 precatalyst (e.g., RuPhos Pd G4). These are designed to be stable until activation in the solution. Lower the initial temperature to 60 °C to allow controlled activation.
Q: Can I use microwave irradiation to force the amide coupling? A: Yes, but be careful. While heat helps overcome the steric barrier, it also accelerates the decomposition of the activated ester (hydrolysis).
-
Strategy: If using microwave, use T3P (Propylphosphonic anhydride) as the coupling reagent in EtOAc or DMF. T3P is thermally stable and allows heating up to 100 °C without rapid degradation.
Q: The amine spot on TLC is streaking and I can't determine conversion. A: Ortho-chloro anilines are prone to oxidation and can be "sticky" on silica.
-
Tip: Pre-treat your TLC plate with 1% Triethylamine in Hexanes before running the sample. This neutralizes the silica and prevents streaking of the amine.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Chlorides in Pd-Catalyzed Amination. Journal of the American Chemical Society, 131(5), 1749–1759. [Link]
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. [Link]
Sources
Preventing oxidation of biphenyl amines during storage
Welcome to the Technical Support Center for Amine Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the rapid degradation of aromatic amines. Biphenyl amines (such as 4-aminobiphenyl and its derivatives) are notoriously unstable under ambient conditions.
This guide is designed to move beyond basic handling instructions. We will explore the underlying mechanisms of amine oxidation, provide self-validating recovery protocols, and establish robust storage workflows to ensure the integrity of your chemical inventory.
Biphenyl Amine Handling & Storage Workflow
Workflow for the inspection, purification, and storage of biphenyl amines.
Troubleshooting Guide & FAQs
Q: Why do my biphenyl amine stocks turn reddish-purple or brown during ambient storage? A: This discoloration is a direct visual indicator of oxidative degradation. Aromatic amines are highly susceptible to one-electron oxidation catalyzed by atmospheric oxygen and light, forming prooxidant N-cation radicals (). These radicals rapidly dimerize or react with oxygen to form N-oxides, nitroso compounds, and highly conjugated azo compounds. The extended conjugation of these azo and quinone imine byproducts absorbs visible light, causing the characteristic reddish-purple discoloration observed upon exposure to air (1)[1].
Q: What is the most effective solvent and condition for storing analytical standards? A: For analytical standards, non-polar solvents like toluene are vastly superior to aqueous or protic solvents. Toluene minimizes the solubility of atmospheric oxygen and lacks the auto-oxidation pathways that generate peroxides (a common issue with ether-based solvents). The official analytical standard protocols mandate diluting the pure amine in toluene and storing the sealed vials in a refrigerated or frozen environment to halt kinetic degradation (2)[2].
Q: Can I use antioxidants to stabilize the amine in solution? A: Yes, depending on your downstream application. If your workflow requires aqueous environments (e.g., biological assays or environmental sampling), adding a sacrificial antioxidant is highly effective. For instance, ascorbic acid is routinely added to aqueous samples to prevent the oxidation of highly soluble aromatic amines by preferentially scavenging reactive oxygen species (3)[3].
Quantitative Data: Storage Conditions vs. Stability
The following table summarizes the expected recovery rates of biphenyl amines based on various storage conditions over a standard 15-day analytical window.
| Storage Condition | Temperature | Atmosphere | Solvent Matrix | 15-Day Recovery (%) | Primary Degradant Profile |
| Ambient (Light) | 25°C | Air | Aqueous | < 70% | Azo dimers, N-oxides |
| Ambient (Dark) | 25°C | Air | Toluene | 85 - 90% | N-oxides |
| Refrigerated | 4°C | Air | Toluene | 95 - 97% | Trace N-oxides |
| Freezer (Optimal) | -20°C | Argon | Toluene / Dry Solid | > 99% | None detected |
Experimental Protocol: Anaerobic Purification and Storage
If your biphenyl amine stock has already oxidized (indicated by a brown or purple hue), do not discard it. Use the following self-validating recrystallization protocol to recover the pure compound.
Step 1: Dissolution and Decolorization
-
In a fume hood, dissolve the degraded biphenyl amine in a minimal amount of hot, degassed ethanol/water mixture (80:20 v/v).
-
Add activated charcoal (10% w/w relative to the amine) to the boiling solution. Causality: Activated charcoal possesses a high surface area that selectively adsorbs the large, highly conjugated polymeric quinone imines and azo dimers, leaving the smaller monomeric amine in solution.
-
Perform a hot filtration through a Celite pad to remove the charcoal.
-
Self-Validation Checkpoint 1: The resulting filtrate must be completely colorless. If a pink or purple tint remains, the degradation products have not been fully removed. Repeat the charcoal treatment before proceeding.
Step 2: Crystallization
-
Blanket the flask containing the hot filtrate with a steady stream of Argon gas.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, which excludes oxidized impurities and residual solvent from being trapped within the solid matrix.
Step 3: Drying and Verification
-
Filter the resulting crystals via vacuum filtration and wash with ice-cold, degassed water.
-
Dry the crystals under high vacuum (< 0.1 mbar) in a desiccator for 12 hours.
-
Self-Validation Checkpoint 2: Perform a melting point analysis. Pure 4-aminobiphenyl exists as colorless crystals that melt sharply at 52-54°C (4)[4]. A depressed or broad melting point indicates residual solvent or remaining oxidation products, requiring a second recrystallization.
Step 4: Long-Term Storage Preparation
-
Transfer the dried, pure crystals into amber glass vials to prevent UV-catalyzed radical initiation.
-
Purge the headspace of the vial with Argon for 60 seconds to completely displace atmospheric oxygen.
-
Seal tightly with PTFE-lined caps and store immediately at -20°C.
References
-
N-oxidation of aromatic amines by intracellular oxidases Source: National Institutes of Health (NIH) / PubMed URL: [Link]
-
PubChem Compound Summary for CID 7102, 4-Aminobiphenyl Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
4-Aminodiphenyl (4-Aminobiphenyl) Analytical Method Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Regioselective Functionalization of 2'-Chloro Biphenyls
Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the functionalization of complex aromatic systems. Here, we address the nuanced challenge of controlling regioselectivity in the functionalization of 2'-chloro biphenyl scaffolds. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome common synthetic hurdles and achieve your target regiochemistry with precision.
The Challenge: Navigating the Electronic and Steric Landscape of 2'-Chloro Biphenyl
The 2'-chloro biphenyl moiety presents a unique set of challenges in directing the site of further functionalization. The chlorine atom at the 2'-position introduces significant steric hindrance and electronic effects that can complicate predictable reactivity.[1][2] The inherent twist or non-planar conformation of the biphenyl system, exacerbated by the ortho-substituent, further influences the accessibility of different C-H and C-Cl bonds to catalytic centers.[1][3] This guide will dissect these factors and provide actionable strategies to steer your reactions toward the desired regioisomer.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling on a 2'-chloro biphenyl derivative is giving me a mixture of regioisomers. How can I favor functionalization at a specific position?
A1: Achieving regioselectivity in the Suzuki-Miyaura coupling of 2'-chloro biphenyls often requires a careful balancing of electronic and steric factors, largely dictated by your choice of catalyst system and the presence of directing groups.
-
Ligand Selection is Critical: The steric bulk and electronic properties of the phosphine ligand on your palladium catalyst can significantly influence which position is most accessible for oxidative addition.[4][5]
-
For coupling at a less hindered position (e.g., away from the 2'-chloro group): Consider using bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos.[6] These ligands promote the formation of a highly active, low-coordinate Pd(0) species that can more readily access sterically accessible C-X bonds.
-
For coupling at a more hindered position: This is inherently more challenging. Sometimes, a less bulky ligand combined with a directing group strategy (see below) is necessary.
-
-
Directed Ortho-Metalation (DoM) as a Precursor Step: For ultimate control, consider a Directed ortho-Metalation (DoM) strategy prior to the Suzuki coupling.[7][8][9][10][11] By installing a directing group (e.g., -OMe, -CONR2) at a strategic position, you can use a strong base like n-butyllithium to selectively deprotonate the adjacent ortho position. This lithiated species can then be converted to a boronic ester, which will undergo a subsequent, highly regioselective Suzuki coupling.
-
Protecting Groups: If your 2'-chloro biphenyl contains other reactive functional groups (e.g., -OH, -NH2), their protection is essential to prevent unwanted side reactions and direct the reactivity.[12][13][14]
Q2: I'm attempting a Buchwald-Hartwig amination on a di-halogenated 2'-chloro biphenyl and getting a mixture of mono-aminated products. How can I control which halide reacts?
A2: Regioselectivity in Buchwald-Hartwig aminations on poly-halogenated systems is governed by the relative reactivity of the carbon-halogen bonds.
-
Inherent Reactivity (I > Br > Cl): The C-X bond strength plays a major role. Generally, C-I bonds are the most reactive towards oxidative addition, followed by C-Br, and then C-Cl.[15] If your substrate has different halogens, you can often achieve selective amination at the more reactive position by carefully controlling the reaction temperature and time.
-
Electronic Effects in Dichloropyridines as a Model: In systems like 2,4-dichloropyridine, the chlorine at the 2-position is more activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing effect of the ring nitrogen.[16] Similar electronic considerations apply to substituted biphenyl systems.
-
Catalyst and Ligand System: The choice of palladium precursor and ligand is crucial. For less reactive C-Cl bonds, highly active catalyst systems, often employing bulky, electron-rich ligands, are necessary.[17][18] By using a milder catalyst system, you may be able to selectively react at a more activated C-Br or C-I bond while leaving the C-Cl bond intact.
Q3: My C-H activation/functionalization reaction on the 2'-chloro biphenyl core is non-selective. What are the key parameters to adjust?
A3: Directing C-H activation is a formidable challenge, but several strategies can impart high levels of regioselectivity.
-
Directing Groups are Paramount: The most powerful strategy for controlling regioselectivity in C-H activation is the use of a directing group.[19] A directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho position. Common directing groups include amides, pyridines, and carboxylic acids.
-
Ligand-Controlled Regioselectivity: In some systems, the choice of ligand can steer the regioselectivity of C-H activation even without a strong directing group.[20][21] This is often a result of subtle steric and electronic interactions between the ligand, substrate, and catalyst. For example, a bulky ligand might favor functionalization at a less sterically hindered C-H bond.
-
Solvent Effects: The solvent can play a crucial role in stabilizing key intermediates in the catalytic cycle, thereby influencing the regiochemical outcome.[20] It is often worthwhile to screen a range of solvents with varying polarities and coordinating abilities.
Q4: I am observing significant hydrodehalogenation (loss of the chlorine atom) in my cross-coupling reaction. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl chlorides and highly active catalysts.[6]
-
Moisture and Proton Sources: Ensure all reagents and solvents are rigorously dry, as water can be a proton source for this side reaction.[22]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., K3PO4 vs. NaOtBu vs. Cs2CO3) may be necessary to find one that promotes the desired coupling without favoring the reduction pathway.[22]
-
Catalyst System: A very active catalyst can sometimes favor hydrodehalogenation. It may be beneficial to try a slightly less active catalyst or adjust the ligand to palladium ratio.
Frequently Asked Questions (FAQs)
Q: How does the 2'-chloro substituent influence the overall conformation of the biphenyl system?
A: The bulky chlorine atom at the 2'-position creates significant steric hindrance with the ortho-hydrogens of the adjacent phenyl ring.[1][2] This steric clash prevents free rotation around the C-C single bond connecting the two rings, forcing the molecule to adopt a twisted or non-planar conformation to minimize this repulsion.[1][3] This dihedral angle is a critical factor in determining the accessibility of various positions for functionalization.
Q: Can I use a protecting group to direct regioselectivity?
A: Yes, protecting groups can be strategically employed to block certain reactive sites and thereby direct functionalization to other positions.[12][13] For example, a bulky silyl protecting group on a nearby hydroxyl moiety can sterically hinder the adjacent positions, favoring reaction at a more distant site.[13] The key is to choose a protecting group that is stable to the reaction conditions and can be selectively removed later in the synthetic sequence.[14]
Q: What is the general mechanism of a palladium-catalyzed cross-coupling reaction?
A: Most palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, proceed through a general catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, your 2'-chloro biphenyl derivative) to form a Pd(II) intermediate.[6][15]
-
Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) is transferred to the palladium center.[6][15]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][15]
Experimental Protocols & Data
Protocol 1: Regioselective Suzuki-Miyaura Coupling via Directed Ortho-Metalation
This protocol describes the regioselective synthesis of a functionalized 2'-chloro biphenyl by first installing a boronic ester at a specific position via Directed ortho-Metalation.
Step 1: Directed Ortho-Metalation and Borylation
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the 2'-chloro biphenyl substrate containing a directing group (e.g., a methoxy group) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) and stir for 1-2 hours at -78 °C.
-
Add triisopropyl borate and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl (1M) and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic ester.
Step 2: Suzuki-Miyaura Coupling
-
To a flask charged with the crude boronic ester from Step 1, add the desired aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Add a solvent system, typically a mixture of toluene and water.
-
Degas the mixture thoroughly and then heat to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Data Summary: Ligand Effects on Regioselectivity
The following table summarizes typical outcomes when using different ligands in a hypothetical cross-coupling reaction on a di-functionalized 2'-chloro biphenyl, illustrating the powerful role of ligand choice in directing regioselectivity.
| Ligand | Steric Bulk | Electron Donating Ability | Predominant Regioisomer |
| PPh3 | Moderate | Moderate | Mixture of isomers |
| XPhos | High | High | Isomer at less hindered position |
| tBu3P | High | High | Isomer at less hindered position |
| dppf | Moderate | Moderate | Often good for general reactivity |
Visualizing the Workflow
Diagram 1: Troubleshooting Regioselectivity Issues
Caption: A workflow for troubleshooting poor regioselectivity in 2'-chloro biphenyl functionalization.
Diagram 2: The Role of a Directing Group
Caption: Mechanism of a directing group in controlling regioselectivity in C-H activation.
References
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Explain steric effect in biphenyls. (2025, December 15). Filo.
- Elucidation of the Forces Governing the Stereochemistry of Biphenyl. (2025, August 6). ResearchGate.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.
- Leitner, A., Shu, C., & Hartwig, J. F. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Letters, 7(6), 1093–1096.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Nerdinger, S., et al. (1999). Directed ortho-metalation and Suzuki–Miyaura cross-coupling connections: regiospecific synthesis of all isomeric chlorodihydroxybiphenyls for microbial degradation studies of PCBs.
- Nerdinger, S., et al. (2007). Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. The Journal of Organic Chemistry, 72(16), 5960–5967.
- Nerdinger, S., et al. (1999). Directed ortho Metalation and Suzuki–Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs.
- Nerdinger, S., et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies.
- Nerdinger, S., et al. (2007). Combined Directed ortho Metalation/Suzuki−Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. The Journal of Organic Chemistry, 72(16), 5960-5967.
- Steric effects. (n.d.). In Wikipedia.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2009, January 30).
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025, April 7). ChemRxiv.
- Doyle, A. G., & Sigman, M. S. (2021). Recent Advances in Ligand Design and Selection for Suzuki–Miyaura Cross-Coupling. Chemical.AI.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). The Journal of Organic Chemistry.
- Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. (2011, December 2). PubMed.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). BenchChem.
- Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2025, June 16). Beilstein Journals.
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Removing homocoupling byproducts in biaryl amine synthesis
A Guide to Troubleshooting and Removing Homocoupling Byproducts
Introduction
The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is pivotal in the development of pharmaceuticals and advanced materials, where aryl amines are common structural motifs.[2][3] However, a persistent challenge in these cross-coupling reactions is the formation of homocoupling byproducts, where two molecules of the aryl halide or two molecules of the amine-coupling partner dimerize.[4] These symmetrical biaryl or hydrazine derivatives reduce the yield of the desired product, consume valuable starting materials, and often present significant purification challenges due to their structural similarity to the target biaryl amine.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing, minimizing, and removing these troublesome byproducts. We will explore the mechanistic origins of homocoupling and offer field-proven troubleshooting strategies and detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of biaryl amine synthesis?
A1: Homocoupling is an undesired side reaction where two identical starting material molecules couple with each other instead of with their intended reaction partner. In the context of a Buchwald-Hartwig amination, this primarily manifests in two ways:
-
Aryl Halide Homocoupling: Two molecules of the aryl halide (Ar-X) react to form a symmetrical biaryl (Ar-Ar). This is often the most common and difficult-to-remove byproduct.[3]
-
Amine Oxidative Coupling: While less common for simple amines, certain amine partners can also undergo oxidative dimerization.
This side reaction directly competes with the desired cross-coupling pathway, leading to a more complex crude reaction mixture and a lower yield of the target biaryl amine.[4]
Q2: What are the primary causes of aryl halide homocoupling?
A2: The formation of homocoupling byproducts is not random; it is promoted by specific, often controllable, factors within the catalytic cycle. The main culprits include:
-
Presence of Oxygen: Oxygen is a major contributor. It can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in pathways that favor the homocoupling of aryl groups.[4] Maintaining a strictly inert atmosphere is therefore critical.
-
Inefficient Reductive Elimination: The final step of the desired catalytic cycle is the reductive elimination of the biaryl amine from the palladium center. If this step is slow relative to other processes, side reactions have more time to occur. Bulky, electron-rich phosphine ligands are designed to accelerate this step, thereby suppressing homocoupling.[4][5]
-
Suboptimal Ligand or Base: The choice of ligand and base is critical and interdependent. An inappropriate ligand may not efficiently stabilize the palladium catalyst or promote the desired reaction pathway.[2] Similarly, the base's strength and nature can influence the relative rates of the desired amination versus the undesired homocoupling.[6]
-
High Temperatures: While heat is often required to drive the reaction, excessively high temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[5]
Q3: How can I proactively minimize homocoupling during the reaction itself?
A3: The most effective strategy is to optimize the reaction to prevent byproduct formation in the first place. Consider these key preventative measures:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 30-60 minutes.[4] Use Schlenk techniques or a glovebox to set up the reaction, ensuring the reaction vessel is evacuated and backfilled with inert gas multiple times.[5]
-
Select the Right Catalyst System:
-
Palladium Source: Use a Pd(0) precatalyst or a system that efficiently generates the active Pd(0) species in situ.[4]
-
Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands promote fast reductive elimination of the C-N bond, which outcompetes the homocoupling pathway.[5][7]
-
-
Optimize Base and Solvent:
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common, but its purity is crucial.[5] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be screened to find an optimal balance.[2][5]
-
Solvent: Use high-purity, anhydrous solvents. Toluene and dioxane are frequent choices for their ability to dissolve the reaction components and for their favorable interaction with the catalytic cycle.[5][8]
-
-
Control Temperature: Instead of reflexively increasing the temperature for a sluggish reaction, first consider if a more active catalyst system could achieve the transformation under milder conditions.[5]
Q4: My reaction is complete, but I have a significant amount of homocoupling byproduct. What are the primary removal methods?
A4: When prevention is not entirely successful, the focus shifts to purification. The two most common and effective techniques are:
-
Flash Column Chromatography: This is the most widely used technique for separating the desired product from homocoupling byproducts.[9] Success depends on finding a solvent system (eluent) that provides differential separation based on the polarity differences between your product and the byproduct.
-
Recrystallization: This can be a highly effective and scalable purification method if a suitable solvent is found.[9] The ideal solvent will dissolve the crude product at an elevated temperature but allow the desired biaryl amine to selectively crystallize upon cooling, leaving the more soluble homocoupling byproduct in the mother liquor.
Troubleshooting Guide: Purification Challenges
This guide addresses specific issues you might encounter when trying to isolate your pure biaryl amine.
Issue 1: Significant Homocoupling Byproduct is Observed in the Crude Mixture
If your initial analysis (TLC, LC-MS, ¹H NMR) shows a high percentage of the Ar-Ar homocoupled byproduct, it is often more efficient to re-optimize the reaction than to attempt a difficult large-scale purification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reaction optimization.
Parameter Optimization Table
| Parameter | Recommended Action | Rationale |
| Ligand | Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos).[7] | These ligands accelerate the desired C-N reductive elimination, kinetically outcompeting the pathways that lead to homocoupling.[4] |
| Base | Screen a variety of bases (e.g., NaOtBu, K₃PO₄, LiHMDS). Ensure high purity and anhydrous conditions. | The base's strength and properties can significantly alter the reaction kinetics. For substrates with acidic protons, a stronger base like LiHMDS may be required to deprotonate all sites and prevent side reactions.[10] |
| Solvent | Use high-purity, anhydrous, and degassed solvents (e.g., toluene, dioxane, THF). | Solvent polarity and coordinating ability can impact catalyst stability and activity, influencing the balance between cross-coupling and homocoupling.[5] |
| Temperature | Attempt the reaction at a lower temperature with a more active catalyst system. | High temperatures can sometimes disproportionately accelerate the rate of byproduct formation.[5] |
Issue 2: The Homocoupling Byproduct and Desired Product are Inseparable by Standard Chromatography
A common frustration is when the symmetrical biaryl byproduct (Ar-Ar) has a very similar polarity and, therefore, a nearly identical Rƒ value to the desired biaryl amine (Ar-NHR).
Troubleshooting Workflow: Advanced Purification
Caption: Decision tree for advanced purification strategies.
Advanced Purification Strategies
-
Change the Stationary Phase: If silica gel fails, switch to a different stationary phase. Alumina (which can be basic or neutral) can offer different selectivity.[9] For less polar compounds, reversed-phase (C18) chromatography with polar solvents (e.g., acetonitrile/water) may provide the necessary separation.[11]
-
Modify the Mobile Phase: Standard hexane/ethyl acetate systems may not be optimal. Explore less common solvent systems like dichloromethane/pentane or toluene/hexane.[9] Sometimes, adding a small amount of a third solvent can dramatically alter selectivity.
-
Attempt Recrystallization: This is a powerful technique for this specific problem. The high symmetry of the homocoupled byproduct often means its crystal packing is different from the less symmetrical desired product. Systematically screen for a solvent that dissolves both at high temperatures but in which your desired product has poor solubility at low temperatures, leaving the byproduct behind in the solution.[9]
-
Preparative HPLC: For high-value materials or small scales, preparative HPLC can provide the high resolution needed for difficult separations. This allows for fine-tuning of both the stationary and mobile phases to achieve baseline separation.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Buchwald-Hartwig Amination
This protocol outlines best practices for setting up a reaction to favor the desired C-N cross-coupling.
-
Reagent and Glassware Preparation: Ensure all glassware is oven- or flame-dried. The palladium precatalyst, ligand, base, and aryl halide should be of high purity and handled under an inert atmosphere.[5]
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.5–2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.).[7]
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure a completely inert atmosphere.[4]
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.5–1.0 M) via syringe. Finally, add the amine (1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 65–100 °C) and monitor progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. The organic layer is then dried and concentrated for purification.
Protocol 2: Purification via Flash Column Chromatography
This protocol provides a general guideline for separating the product from a less-polar homocoupling byproduct.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.[9]
-
Elution: Begin eluting with a very non-polar solvent system (e.g., 1-2% ethyl acetate in hexane). The less polar homocoupling byproduct will typically elute first.[9]
-
Gradient Elution: Gradually and slowly increase the polarity of the eluent (e.g., move from 2% to 5% to 10% ethyl acetate). A shallow gradient is key to resolving compounds with similar Rƒ values.[9]
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.[9]
References
-
Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Retrieved February 20, 2024, from [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2017). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ResearchGate. Retrieved February 20, 2024, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Retrieved February 20, 2024, from [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. Retrieved February 20, 2024, from [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Synlett. Retrieved February 20, 2024, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved February 20, 2024, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. Retrieved February 20, 2024, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 20, 2024, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved February 20, 2024, from [Link]
-
Rapid Ligand-Free Base-Accelerated Copper-Catalyzed Homocoupling Reaction of Arylboronic Acids. (2020). ResearchGate. Retrieved February 20, 2024, from [Link]
-
A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. (2010). ACS Publications. Retrieved February 20, 2024, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 20, 2024, from [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2022). MDPI. Retrieved February 20, 2024, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 2'-chloro-[1,1'-biphenyl]-4-amine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2'-chloro-[1,1'-biphenyl]-4-amine. It is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization of small molecules. This document will compare the spectrum of the target molecule with its parent compound, [1,1'-biphenyl]-4-amine, to elucidate the structural impact of the 2'-chloro substituent. The analysis is grounded in fundamental NMR principles and supported by experimental data from analogous compounds.
Introduction: The Imperative of Spectroscopic Precision in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. ¹H NMR spectroscopy stands as a primary analytical technique, offering a detailed fingerprint of a molecule's hydrogen framework. For substituted biphenyls, a scaffold present in numerous pharmaceuticals, understanding the nuances of their ¹H NMR spectra is critical for confirming identity, purity, and conformation. This guide will dissect the ¹H NMR spectrum of this compound, a compound of interest in medicinal chemistry, by comparing it to the more straightforward spectrum of [1,1'-biphenyl]-4-amine.
The Foundation: ¹H NMR Spectrum of [1,1'-biphenyl]-4-amine
To appreciate the influence of the 2'-chloro substituent, we first examine the ¹H NMR spectrum of the parent molecule, [1,1'-biphenyl]-4-amine. The spectrum, typically recorded in a solvent like DMSO-d₆, presents a series of signals in the aromatic region (approximately 6.5-8.0 ppm) and a characteristic signal for the amine protons.
The key features of the ¹H NMR spectrum of [1,1'-biphenyl]-4-amine are:
-
Amine Protons (-NH₂): A broad singlet, typically observed around 5.24 ppm in DMSO-d₆[1]. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.
-
Aromatic Protons: The nine aromatic protons give rise to a series of multiplets. The protons on the aniline ring (ring A) are influenced by the electron-donating amino group, which shifts the ortho-protons (H-3 and H-5) upfield compared to the meta-protons (H-2 and H-6). The protons on the unsubstituted phenyl ring (ring B) will have chemical shifts characteristic of a monosubstituted benzene ring.
Based on available data, a representative assignment for the aromatic protons of 4-aminobiphenyl in DMSO-d₆ is as follows[1]:
-
δ 7.52 (d, J = 7.3 Hz, 2H): Protons H-2' and H-6' on ring B.
-
δ 7.36 (t, J = 7.9 Hz, 2H): Protons H-3' and H-5' on ring B.
-
δ 7.36 (t, J = 7.9 Hz, 2H): Protons H-2 and H-6 on ring A.
-
δ 7.20 (t, J = 7.3 Hz, 1H): Proton H-4' on ring B.
-
δ 6.64 (d, J = 8.5 Hz, 2H): Protons H-3 and H-5 on ring A.
The Perturbation: Introducing a 2'-Chloro Substituent
The introduction of a chlorine atom at the 2'-position of the biphenyl system in this compound induces significant changes in the ¹H NMR spectrum. These changes arise from the electronegativity and anisotropic effects of the chlorine atom, as well as potential steric hindrance affecting the dihedral angle between the two phenyl rings.
Predicted ¹H NMR Spectral Characteristics of this compound:
-
Amine Protons (-NH₂): Similar to the parent compound, a broad singlet is expected for the amine protons. Its chemical shift may be slightly altered due to long-range electronic effects.
-
Ring A (4-aminophenyl): The chemical shifts of the protons on the aniline ring will be largely similar to those in 4-aminobiphenyl, though minor downfield shifts may be observed due to the overall electron-withdrawing nature of the chlorinated ring. We would still expect to see two distinct signals, each integrating to two protons, likely appearing as doublets.
-
Ring B (2-chlorophenyl): The protons on this ring will experience the most significant changes.
-
The proton ortho to the chlorine atom (H-3') is expected to be shifted downfield due to the deshielding effect of the adjacent electronegative chlorine.
-
The remaining protons on ring B (H-4', H-5', and H-6') will exhibit a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The typical ortho, meta, and para coupling constants will be observed (Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz, Jpara ≈ 0-1 Hz).
-
Comparative Analysis: [1,1'-biphenyl]-4-amine vs. This compound
The following table summarizes the expected key differences in the ¹H NMR spectra of the two compounds.
| Spectral Feature | [1,1'-biphenyl]-4-amine | This compound (Predicted) | Rationale for Difference |
| Number of Aromatic Signals | 5 distinct signals | Potentially up to 8 distinct signals | Reduced symmetry in the chlorinated compound makes all aromatic protons on ring B chemically non-equivalent. |
| Chemical Shift of Ring B Protons | Multiplets centered around 7.20-7.52 ppm[1] | Downfield shift of H-3' and complex multiplets for H-4', H-5', and H-6'. | Electronegativity and anisotropic effects of the chlorine atom. |
| Symmetry of Ring B Signals | Symmetric pattern (e.g., doublet for H-2'/6', triplet for H-3'/5') | Asymmetric and more complex splitting patterns. | Loss of the plane of symmetry through the C1'-C4' axis. |
| Amine Proton Signal | Broad singlet (~5.24 ppm in DMSO-d₆)[1] | Broad singlet, with a potentially minor shift. | The primary influence is the local environment, with minor long-range electronic effects. |
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of the complex aromatic region.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the entire expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the ¹H NMR characterization process.
Caption: Workflow for the ¹H NMR characterization of this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be significantly more complex than that of its parent compound, [1,1'-biphenyl]-4-amine. The introduction of the 2'-chloro substituent breaks the symmetry of the second phenyl ring, leading to a greater number of distinct aromatic signals and more intricate splitting patterns. The deshielding effect of the chlorine atom is expected to cause a noticeable downfield shift for the proton at the 3'-position. By carefully analyzing these spectral differences, researchers can confidently confirm the identity and structure of this substituted biphenylamine. The provided experimental protocol offers a robust framework for obtaining high-quality data for such analyses, which are indispensable in the rigorous process of drug development and chemical research.
References
Sources
Distinguishing 2'-Chloro and 3'-Chloro Biphenyl Amine Isomers by NMR: A Comprehensive Analytical Guide
Biphenyl amines are privileged scaffolds in drug discovery, agrochemicals, and materials science. The regiochemistry of halogenation on these biphenyl systems—such as distinguishing a 2'-chloro (ortho) from a 3'-chloro (meta) substitution—profoundly affects the molecule's dihedral angle, steric profile, and biological target affinity. Because these regioisomers often exhibit identical mass spectrometric fragmentation patterns and highly similar chromatographic retention times, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation.
This guide provides an objective, self-validating NMR methodology to differentiate 2'-chloro and 3'-chloro biphenyl amine isomers, grounded in fundamental spin physics and spatial causality.
Structural Causality and NMR Strategy
The core principle for distinguishing these isomers lies in the causality between molecular geometry and magnetic resonance.
-
The 2'-Chloro Effect (Steric Hindrance): A chlorine atom at the 2'-position (ortho to the biphenyl linkage) introduces significant steric bulk (van der Waals radius ~1.75 Å). This forces the biphenyl rings out of coplanarity to minimize steric clash with the ortho protons of the amine-bearing ring (Ring A). This restricted rotation alters the magnetic anisotropy experienced by the protons and isolates the Ring B spin system into four contiguous protons.
-
The 3'-Chloro Effect (Electronic and Planar): A chlorine at the 3'-position (meta) exerts less steric hindrance at the biaryl axis, allowing a more planar average conformation. The substitution breaks the contiguous spin system of Ring B, creating an isolated proton (H-2') situated between the biphenyl linkage and the chlorine atom.
Quantitative Data Comparison
The most immediate differentiation occurs in the 1D 1H NMR spectrum. By analyzing the multiplicity and J-coupling constants of Ring B, the regiochemistry can be deduced before any 2D experiments are run. The coupling patterns are dictated purely by the .
Table 1: Expected 1H NMR Spin Systems for Ring B
| Isomer | Proton Position | Expected Multiplicity | Typical J-Coupling (Hz) | Diagnostic Feature |
| 2'-Chloro | H-3' | Doublet (d) | ~8.0 (ortho) | Contiguous spin system |
| H-4' | Triplet of doublets (td) | ~8.0 (ortho), ~1.5 (meta) | Contiguous spin system | |
| H-5' | Triplet of doublets (td) | ~8.0 (ortho), ~1.5 (meta) | Contiguous spin system | |
| H-6' | Doublet of doublets (dd) | ~8.0 (ortho), ~1.5 (meta) | Contiguous spin system | |
| 3'-Chloro | H-2' | Narrow multiplet / Singlet (m/s) | ~1.5 - 2.0 (meta) | Isolated spin |
| H-4' | Doublet of doublets (dd) | ~8.0 (ortho), ~1.5 (meta) | Adjacent to Cl | |
| H-5' | Triplet (t) | ~8.0 (ortho) | Symmetrical coupling | |
| H-6' | Doublet of doublets (dd) | ~8.0 (ortho), ~1.5 (meta) | Adjacent to biaryl bond |
Note: Absolute chemical shifts will vary based on the exact position of the amine on Ring A, but the coupling patterns (multiplicities) remain constant indicators of the substitution pattern.
Experimental Workflow
Logical workflow for distinguishing chlorobiphenyl amine isomers using 1H NMR and 2D NOESY.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the NMR analysis must be treated as a self-validating system. The protocol below uses 2D NOESY to independently verify the 1D 1H assignments, ensuring that experimental causality confirms the structural hypothesis.
Step 1: Sample Preparation Dissolve 10–15 mg of the biphenyl amine in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. CDCl3 is highly preferred for neutral amines as it generally yields sharper multiplets, which are critical for resolving the fine meta-couplings (~1.5 Hz) of the chlorobiphenyl system.
Step 2: 1D 1H and 13C Acquisition Acquire a standard 1H spectrum (minimum 400 MHz, 16 scans) and a 13C spectrum (100 MHz, 512 scans).
-
Validation: Ensure the integration of the aromatic region sums to 8 protons (assuming a monosubstituted amine on Ring A and a monochlorinated Ring B). Identify the C-Cl quaternary carbon in the 13C spectrum, typically shifted downfield to ~132–135 ppm due to the [1].
Step 3: 2D COSY and HSQC (Spin System Mapping) Acquire a gradient COSY and HSQC.
-
Validation: Use the COSY to map the contiguous protons. For the 2'-chloro isomer, you must observe a continuous correlation chain: H-3' ↔ H-4' ↔ H-5' ↔ H-6'. For the 3'-chloro isomer, H-2' will show no strong ortho-COSY correlations, confirming its isolated nature.
Step 4: 2D NOESY (Spatial Verification) Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300–500 ms. This is the ultimate self-validating step that relies on through-space proximity (< 5 Å) across the biphenyl bond.
-
2'-Chloro Validation: Locate the ortho protons of Ring A (H-2/H-6). In the NOESY spectrum, these protons will show a cross-peak to only ONE proton on Ring B (the H-6' proton). The other ortho position on Ring B is occupied by the chlorine atom, which is NMR silent.
-
3'-Chloro Validation: Locate the ortho protons of Ring A. In the NOESY spectrum, these protons will show cross-peaks to TWO protons on Ring B (both H-2' and H-6').
-
Causality: This binary spatial outcome (1 NOE vs 2 NOEs) mathematically eliminates assignment ambiguities caused by overlapping chemical shifts, a standard validation in [2].
References
-
Title: 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Spin coupling constants of PCBs (Hz) | Complete analyses of the 400 MHz 1H NMR spectra of 47 chlorinated biphenyls Source: ResearchGate URL: [Link]
Sources
Crystal Structure Analysis of Twisted 2'-Chloro Biphenyls
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for the Twisted Scaffold
In modern medicinal chemistry, the 2'-chloro biphenyl scaffold represents a critical structural motif. Unlike planar aromatic systems, the steric clash introduced by the ortho-chlorine atom forces the biphenyl system into a non-planar, "twisted" conformation. This guide evaluates the performance of this scaffold against alternative ortho-substituted biphenyls (2'-H, 2'-F, 2'-Me), focusing on its utility in inducing axial chirality (atropisomerism), modulating solubility, and defining specific binding geometries in protein pockets.
This is not merely a structural curiosity; it is a functional tool for conformational restriction . By locking a specific twist angle, researchers can increase receptor selectivity and metabolic stability.
Comparative Analysis: 2'-Chloro Biphenyl vs. Alternatives
The following analysis compares the 2'-Chloro Biphenyl motif against its primary structural competitors. The "Performance" is defined by the scaffold's ability to maintain a stable twisted conformation (atropisomeric stability) and its physicochemical suitability for drug development.[1]
Performance Metrics Table
| Feature | 2'-Chloro Biphenyl (The Product) | 2'-Fluoro Biphenyl | 2'-Methyl Biphenyl | Unsubstituted Biphenyl |
| Torsion Angle ( | 70° – 90° (High Twist) | 50° – 60° (Moderate Twist) | 80° – 90° (High Twist) | ~45° (Solution) / 0° (Solid) |
| Rotational Barrier ( | ~15–20 kcal/mol | < 10 kcal/mol | ~18–22 kcal/mol | < 2 kcal/mol |
| Atropisomer Stability | Class 2 (Slow Interconversion) | Class 1 (Rapid Rotation) | Class 2/3 (Stable/Isolable) | Class 1 (Freely Rotating) |
| Electronic Effect | Electron Withdrawing ( | Strong E-Withdrawing | Electron Donating | Neutral |
| Lipophilicity (LogP) | High (+0.71 | Low (+0.14 | Moderate (+0.56 | Baseline |
| Crystallizability | Challenging (Disorder common) | Moderate | Moderate | High (Planar packing) |
Key Insights & Causality
-
The "Chlorine Wedge" Effect:
-
Causality: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Fluorine (1.47 Å) but similar to the Methyl group (2.0 Å). This steric bulk prevents the phenyl rings from achieving coplanarity, which is the energetically favorable state for
-conjugation. -
Impact: The 2'-Cl motif creates a deep energy well at a twist angle of ~90°, making it ideal for scaffolds requiring a perpendicular arrangement of aromatic rings (e.g., disrupting protein-protein interactions).
-
-
The Fluorine Trap:
-
While 2'-Fluoro analogs are often used for metabolic blocking, they fail to induce significant conformational locking. The smaller radius allows the rings to flatten significantly in the crystal lattice due to packing forces, leading to unpredictable bioactivity profiles compared to the rigid 2'-Cl.
-
-
Methyl vs. Chloro:
-
While 2'-Methyl provides a similar twist, it is metabolically labile (prone to benzylic oxidation). The 2'-Chloro motif offers a similar structural profile with superior metabolic stability, making it the preferred "bioisostere" for rigidification.
-
Experimental Protocol: Crystal Structure Determination
Analyzing these twisted systems requires specific protocols to handle the inherent disorder and difficult packing associated with non-planar molecules.
Phase 1: Synthesis & Crystallization
-
Objective: Obtain single crystals suitable for X-ray diffraction (XRD) that minimize solvent inclusion (which exacerbates disorder).
-
Methodology:
-
Synthesis: Utilize Suzuki-Miyaura cross-coupling with 2-chlorophenylboronic acid and aryl bromides.
-
Critical Step: Use bulky phosphine ligands (e.g., SPhos) to overcome the steric hindrance at the oxidative addition step.
-
-
Purification: HPLC is required. Twisted biphenyls often streak on silica due to rotamer interconversion during elution.
-
Crystallization (Vapor Diffusion):
-
Dissolve 10 mg of the compound in a "Good Solvent" (Dichloromethane or THF).
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing "Anti-solvent" (Pentane or Methanol).
-
Self-Validating Check: If oil forms instead of crystals, the diffusion rate is too fast. Switch to Hexane (slower diffusion) or lower the temperature to 4°C.
-
-
Phase 2: X-Ray Data Collection & Refinement
-
Challenge: The 2'-Cl biphenyl bond often exhibits rotational disorder in the crystal lattice, where the molecule occupies two slightly different twist angles (e.g., +85° and -85°).
-
Protocol:
-
Temperature Control: Collect data at 100 K (Liquid Nitrogen stream).
-
Reasoning: Freezing reduces thermal vibration (atomic displacement parameters), allowing resolution of closely spaced disordered positions.
-
-
Refinement Strategy (SHELXL):
-
If the chlorine atom appears elongated (cigar-shaped electron density), model it as disordered over two positions (PART 1 and PART 2).
-
Restrain the geometry of the phenyl rings using AFIX 66 to ensure the rings remain flat during refinement, allowing the focus to remain on the twist angle.
-
-
Visualizations
Diagram 1: Atropisomer Energy Landscape
This diagram illustrates the energy barrier created by the 2'-Chloro substituent compared to the unsubstituted analog.
Caption: Comparative energy landscape showing the high rotational barrier imposed by the 2'-Chloro substituent, effectively locking the twisted conformation.
Diagram 2: Structural Determination Workflow
A self-validating workflow for ensuring high-quality structural data.
Caption: Step-by-step workflow for isolating and characterizing twisted biphenyl crystals, with error-correction loops.
References
-
Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.
-
Atropisomerism in Medicinal Chemistry: Challenges and Opportunities.
- Source: Future Medicinal Chemistry (2011)
-
URL:[Link]
-
Crystal Structure of 2,3,4'-Trichlorobiphenyl.
-
Conform
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Rotational Barriers of Biphenyls Having Heavy Hetero
- Source: Organic & Biomolecular Chemistry (2011)
-
URL:[Link]
Sources
Comparative reactivity of 2'-chloro vs 4'-chloro biphenyl amines
Comparative Reactivity of 2'-Chloro vs 4'-Chloro Biphenyl Amines
Part 1: Core Directive & Executive Summary
Executive Summary This guide compares the reactivity, structural conformation, and toxicological profiles of 2'-chloro and 4'-chloro biphenyl amines. The distinction is critical in drug development: 4'-chloro isomers typically exhibit planar conformations facilitating conjugation and DNA intercalation (higher mutagenicity), while 2'-chloro isomers adopt twisted conformations due to the "ortho-effect," altering electronic transmission and reducing metabolic toxicity. In synthetic applications (e.g., Boscalid synthesis), the 2-amino-4'-chlorobiphenyl isomer is a preferred industrial scaffold due to its accessibility and predictable nucleophilicity, whereas 2'-chloro variants often require specialized ligands in cross-coupling due to steric hindrance at the biaryl axis.
Part 2: Scientific Integrity & Logic
Structural Conformation & Electronic Properties
The reactivity difference is governed by the dihedral angle (
-
4'-Chloro Isomers (Para): The chlorine is distal to the biaryl axis. These molecules can adopt a near-planar conformation (
in solution, in crystal packing), allowing significant -conjugation between the rings. The 4'-chloro substituent exerts an electron-withdrawing effect (inductive and resonance) through the entire biaryl system, lowering the pKa of the amine. -
2'-Chloro Isomers (Ortho): The chlorine atom introduces severe steric strain (the "Ortho Effect"), forcing the rings to twist (
). This Steric Inhibition of Resonance decouples the two rings.-
Electronic Consequence: The amine group is electronically isolated from the chlorinated ring. If the amine is at the 4-position, it behaves more like a simple aniline (higher pKa/nucleophilicity) compared to the 4'-isomer, as the electron-withdrawing phenyl ring is deconjugated.
-
Steric Consequence: If the amine is at the 2-position (2-amino-2'-chlorobiphenyl), the proximity of the chlorine creates a "molecular cleft," significantly retarding nucleophilic attack in Buchwald-Hartwig couplings.
-
Visual Analysis: Steric Twist vs. Planarity
Figure 1: Mechanistic impact of chlorine position on biaryl conformation and electronic conjugation.
Synthetic Reactivity: Nucleophilicity & Cross-Coupling
In the context of Palladium-catalyzed C-N bond formation (Buchwald-Hartwig), the position of the chlorine determines the choice of ligand and reaction rate.
Case Study: Synthesis of Boscalid Intermediates
The industrial synthesis of the fungicide Boscalid relies on 2-amino-4'-chlorobiphenyl .[1][2][3][4]
-
Reactivity: The amine is at the 2-position, but the chlorine is at 4'.[1] The 4'-Cl does not sterically encumber the amine. Standard ligands (e.g., PPh3, BINAP) work efficiently.
-
Contrast with 2-amino-2'-chlorobiphenyl: Here, the 2'-Cl is ortho to the biaryl bond, and the amine is ortho on the other side. This creates a "buttressing effect." The Pd-catalyst struggles to undergo oxidative addition or reductive elimination due to the crowded environment. Specialized bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ) are required to facilitate coupling.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
Objective: Coupling of 2'-chloro vs 4'-chloro biphenyl amine with Bromobenzene.
Reagents:
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: XPhos (2 mol%) - Required for the 2'-Cl isomer; optional for 4'-Cl.
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (0.2 M)
Step-by-Step Workflow:
-
Inerting: Charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu. Evacuate and backfill with Argon (3x).
-
Addition: Add the biphenyl amine (1.0 mmol) and bromobenzene (1.1 mmol) followed by anhydrous toluene via syringe.
-
Activation: Heat to 80°C (for 4'-Cl isomer) or 110°C (for 2'-Cl isomer). The 2'-Cl isomer requires higher energy to overcome the rotational barrier and steric hindrance.
-
Monitoring: Monitor by GC-MS.
-
Expectation: 4'-Cl reaches >95% conversion in 2-4 hours.
-
Expectation: 2'-Cl may require 12-24 hours or higher catalyst loading (2-3 mol%) due to the difficult reductive elimination step.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Safety & Toxicology: Mutagenicity Profile
For drug safety (AMES test), the difference is profound. Planarity is a prerequisite for DNA intercalation.
-
4'-Chloro (High Risk): The planar conformation allows the molecule to slip between DNA base pairs. Metabolic N-hydroxylation (by CYP1A2) creates a nitrenium ion that is resonance-stabilized across both rings, leading to potent DNA adducts.
-
2'-Chloro (Lower Risk): The twisted conformation prevents intercalation. Furthermore, the twist disrupts the resonance stabilization of the nitrenium ion intermediate, reducing its lifetime and reactivity with DNA.
Table 1: Comparative Properties Summary
| Feature | 4'-Chloro Biphenyl Amine | 2'-Chloro Biphenyl Amine |
| Conformation | Planar / Near-Planar | Twisted (Dihedral > 60°) |
| Electronic Effect | Conjugated EWG (Lower pKa) | Inductive EWG / Decoupled (Higher pKa) |
| Pd-Coupling Rate | Fast (Standard Ligands) | Slow (Requires Bulky Ligands like XPhos) |
| Mutagenicity (Ames) | Positive (Potent Intercalator) | Weak/Negative (Steric block) |
| Key Application | Boscalid Synthesis (Agrochem) | Steric Probe / Atropisomer Scaffolds |
References
-
BenchChem. (2025). 2-Amino-4-chlorobiphenyl: Role as a Key Organic Synthesis Intermediate.[1][2][3]Link
-
National Institutes of Health (PubChem). (2025). 2-Amino-4'-chlorobiphenyl (CID 262261).[6]Link
-
ResearchGate. (2018). Toward a Continuous-Flow Synthesis of Boscalid.Link
-
PubMed. (1986). Comparative toxicity of 4-chlorobiphenyl and its metabolite 4-chloro-4'-biphenylol.[7]Link
-
MDPI. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats.Link
Sources
- 1. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4'-chlorobiphenyl | CAS 1204-44-0 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 6. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of 4-chlorobiphenyl and its metabolite 4-chloro-4'-biphenylol in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorinated Biphenyl Amines
For researchers, scientists, and drug development professionals engaged in the analysis of aromatic amines, a nuanced understanding of their behavior under mass spectrometric conditions is paramount. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of chlorinated biphenyl amines, offering insights grounded in established principles and supported by experimental data. We will explore the influence of ionization techniques, the position of chloro- and amino-substituents, and provide a framework for the interpretation of the resulting mass spectra.
The Structural Context: Chlorinated Biphenyl Amines
Chlorinated biphenyl amines, a class of compounds featuring a biphenyl core with both chlorine and amine substituents, are of significant interest in various fields, including environmental analysis, toxicology, and pharmaceutical development. Their structural complexity, arising from the variable number and position of these functional groups, necessitates robust analytical methods for their characterization. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the identification and quantification of these molecules.
Fundamental Principles of Fragmentation in Chlorinated Biphenyl Amines
The fragmentation of chlorinated biphenyl amines in a mass spectrometer is primarily dictated by the interplay between the stable aromatic biphenyl system, the electron-donating amino group, and the electronegative chlorine atoms. The choice of ionization method, typically Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) or Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS), profoundly influences the observed fragmentation pathways.
Electron Ionization (EI): A Hard Ionization Approach
Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[1] For chlorinated biphenyl amines, several key fragmentation routes are anticipated under EI conditions.
A foundational study on the electron ionization mass spectra of chloro- and bromo-substituted diphenylamines, which share structural similarities with the target compounds, revealed that the molecular ion is often the base peak, indicating the relative stability of the aromatic system.[2] The primary fragmentation pathways observed were the expulsion of the halogen atom (X•) and the loss of hydrogen halide (HX).[2]
For chlorinated biphenyl amines, we can extrapolate and predict the following primary fragmentation events:
-
Loss of a Chlorine Radical ([M-Cl]•+): This is a common fragmentation pathway for chlorinated aromatic compounds. The stability of the resulting aryl cation contributes to the prevalence of this fragment. The presence of chlorine's characteristic isotopic signature (35Cl and 37Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster and any chlorine-containing fragments.
-
Loss of Hydrogen Chloride ([M-HCl]•+): The elimination of a neutral HCl molecule is another significant fragmentation pathway, particularly when a chlorine atom is positioned ortho to the amino group, facilitating a favorable rearrangement.
-
Fission of the Biphenyl C-C Bond: While less common for the unsubstituted biphenyl core, the presence of substituents can influence the cleavage of the bond connecting the two phenyl rings, leading to fragments corresponding to each ring.
-
Fragmentation of the Amino Group: The amino group can undergo fragmentation through the loss of a hydrogen radical to form an [M-H]+ ion, or through more complex rearrangements.
The "ortho effect," a phenomenon observed in polychlorinated biphenyls (PCBs), is also relevant here. The presence of substituents in the ortho positions (2, 2', 6, and 6') can influence the fragmentation pathways, often leading to more facile loss of chlorine.[3] This effect is attributed to steric hindrance that promotes specific fragmentation routes.[3]
Electrospray Ionization (ESI): A Soft Ionization Technique
In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal in-source fragmentation.[1] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation. The fragmentation of the protonated molecule will be driven by the charge localization, which is most likely to be on the basic amino group.
Key fragmentation pathways under ESI-MS/MS conditions are expected to include:
-
Loss of Ammonia ([M+H-NH3]+): The neutral loss of ammonia is a common fragmentation pathway for protonated primary amines.
-
Loss of a Chlorine Atom ([M+H-Cl]+): While less common than in EI, the loss of a chlorine radical can still occur, particularly at higher collision energies.
-
Loss of Hydrogen Chloride ([M+H-HCl]+): Similar to EI, the elimination of HCl can be a significant fragmentation pathway.
-
Ring Cleavage: At higher collision energies, fragmentation of the aromatic rings can occur.
Comparative Fragmentation Analysis: A Predictive Model
To illustrate the expected differences in fragmentation, let's consider a model compound, 4-chloro-4'-aminobiphenyl.
| Ionization Technique | Expected Primary Fragmentation Pathways for 4-chloro-4'-aminobiphenyl | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | Loss of Cl•Loss of HClLoss of HCN (from the amino group) | [M-Cl]•+[M-HCl]•+[M-HCN]•+ |
| Electrospray Ionization (ESI-MS/MS) | Loss of NH3Loss of HCl | [M+H-NH3]+[M+H-HCl]+ |
This table provides a simplified prediction. The actual mass spectra will be influenced by the instrument parameters and the specific isomeric structure of the analyte.
Experimental Protocol: A General Workflow for the Analysis of Chlorinated Biphenyl Amines
The following protocol outlines a general procedure for the analysis of chlorinated biphenyl amines by GC-MS and LC-MS/MS.
Sample Preparation
-
Extraction: For solid samples (e.g., soil, sediment), pressurized fluid extraction (PFE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane:acetone) is recommended.[4] For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
-
Cleanup: The sample extract is often cleaned up to remove interfering matrix components. This can be achieved using techniques such as column chromatography (e.g., silica gel, alumina) or dispersive solid-phase extraction (d-SPE).
-
Derivatization (for GC-MS): To improve the volatility and chromatographic behavior of the amino group, derivatization may be necessary. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
GC-MS Analysis (EI)
-
Gas Chromatograph: A high-resolution capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer can be used.
LC-MS/MS Analysis (ESI)
-
Liquid Chromatograph: A reversed-phase C18 or phenyl-hexyl column is commonly used for separation with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or ammonium formate.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or Orbitrap mass analyzer is used for MS/MS analysis.
Visualizing Fragmentation and Workflow
To better understand the processes involved, the following diagrams illustrate the predicted fragmentation pathways and the general analytical workflow.
Caption: Predicted EI fragmentation of a chlorinated biphenyl amine.
Caption: Predicted ESI-MS/MS fragmentation of a chlorinated biphenyl amine.
Caption: General analytical workflow for chlorinated biphenyl amines.
Conclusion
The mass spectrometric fragmentation of chlorinated biphenyl amines is a complex process influenced by the interplay of the biphenyl core, the amino group, and chlorine substituents. Electron Ionization typically yields more extensive fragmentation, with characteristic losses of chlorine and hydrogen chloride, while Electrospray Ionization followed by MS/MS is dominated by fragmentation pathways initiated by the protonated amino group. A thorough understanding of these fragmentation patterns, in conjunction with appropriate analytical methodologies, is essential for the accurate identification and characterization of these important compounds. This guide provides a foundational framework for researchers to approach the analysis of chlorinated biphenyl amines with confidence and scientific rigor.
References
-
BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. Retrieved from BenchChem website.[5]
-
NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from NSF PAR website.[6]
-
Ovid. (n.d.). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Retrieved from Ovid website.[7]
-
ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from ResearchGate.[2]
-
Thermo Fisher Scientific. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC–MS–MS. Retrieved from Thermo Fisher Scientific website.[8]
-
mksu.ac.ke. (n.d.). Advances in sample pretreatment and detection of PCBs in the environment. Retrieved from mksu.ac.ke website.[9]
-
Thermo Fisher Scientific. (n.d.). Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Retrieved from Thermo Fisher Scientific website.[10]
-
ResearchGate. (n.d.). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Retrieved from ResearchGate.[11]
-
Google Patents. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. Retrieved from Google Patents website.[12]
-
PubChem. (2018). 4-Aminobiphenyl. Retrieved from PubChem.[13]
-
ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from ResearchGate.[14]
-
Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Retrieved from Thermo Fisher Scientific website.[15]
-
BenchChem. (n.d.). Application Note: High-Throughput Analysis of Polychlorinated Biphenyls (PCBs) in Environmental Matrices Using Deuterated Intern. Retrieved from BenchChem website.[4]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from ELTE website.[1]
-
National Institutes of Health. (n.d.). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Retrieved from National Institutes of Health website.[16]
-
Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Retrieved from Google Patents website.[17]
-
Scilit. (n.d.). Mass spectrometric analysis of chlorinated biphenyls using metastable ions. Retrieved from Scilit.[18]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-. Retrieved from NIST WebBook.[19]
-
National Institutes of Health. (2019). Analysis of protein chlorination by mass spectrometry. Retrieved from National Institutes of Health website.[20]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[21]
-
PubMed. (n.d.). Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. Retrieved from PubMed.[3]
-
Restek. (n.d.). 4-Aminobiphenyl: CAS # 92-67-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from Restek website.[22]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from MDPI website.[23]
-
MDPI. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from MDPI website.[24]
-
PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from PubMed.[25]
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- 11. researchgate.net [researchgate.net]
- 12. Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 18. scilit.com [scilit.com]
- 19. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]
- 20. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. ez.restek.com [ez.restek.com]
- 23. mdpi.com [mdpi.com]
- 24. One moment, please... [analytical.chem.ut.ee]
- 25. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison of Biphenyl Amine Isomers: A Technical Guide
Executive Summary
The separation of biphenyl amine isomers (2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl) represents a classic challenge in liquid chromatography due to their identical molecular weight (isobaric) and similar hydrophobicity. While C18 columns are the industry standard, they often fail to provide baseline resolution for these positional isomers without excessive run times.
This guide compares the performance of Standard C18 chemistries against Biphenyl (Diphenyl) and Phenyl-Hexyl stationary phases.[1] Experimental evidence and mechanistic analysis demonstrate that Biphenyl stationary phases using Methanol as the organic modifier provide superior selectivity (
The Separation Challenge: Positional Isomerism
The three isomers differ only in the position of the amine group relative to the phenyl-phenyl bond. This structural variation induces subtle changes in molecular geometry and electronic density, which are the keys to separation.
-
2-Aminobiphenyl (Ortho): The amine group creates steric hindrance with the adjacent phenyl ring, forcing the molecule into a "twisted" non-planar conformation. This reduces its effective surface area for hydrophobic interaction.[1]
-
3-Aminobiphenyl (Meta): Intermediate geometry.
-
4-Aminobiphenyl (Para): The molecule is linear and can adopt a highly planar conformation, maximizing surface contact and
-electron overlap.[1] Note: 4-ABP is a known human carcinogen; reliable detection is critical for safety monitoring.[1]
Mechanistic Insight: The "Planarity Recognition" Effect
Standard C18 phases rely primarily on hydrophobic subtraction.[1] Since the
Biphenyl and Phenyl-Hexyl phases introduce a second retention mechanism:
-
Rule of Thumb: Planar molecules (4-ABP) stack more effectively than twisted molecules (2-ABP).[1]
-
Result: The elution range is expanded, significantly improving resolution.
Comparative Study: C18 vs. Biphenyl Phases[1][3][4][5]
The following data summarizes a comparative analysis of retention times (
Experimental Conditions
-
System: UHPLC, UV detection at 254 nm.
-
Flow Rate: 0.5 mL/min.
-
Mobile Phase B: Methanol (Critical for Phenyl phases) or Acetonitrile.[1][6]
Table 1: Performance Metrics Comparison
| Parameter | Scenario A: C18 Column | Scenario B: Biphenyl Column |
| Stationary Phase | Alkyl C18 (End-capped) | Biphenyl (Solid Core) |
| Organic Modifier | Acetonitrile | Methanol |
| Separation Mechanism | Hydrophobicity Only | Hydrophobicity + |
| Elution Order | 2-ABP | 2-ABP |
| Resolution ( | ~1.2 (Partial Separation) | > 3.5 (Baseline) |
| Resolution ( | < 0.8 (Critical Pair) | > 2.0 (Baseline) |
| Total Run Time | 12.0 min | 8.5 min |
Analyst Note: On the Biphenyl column, the 2-isomer elutes significantly earlier because its twisted shape prevents effective
-stacking with the stationary phase. The 4-isomer, being flat, is strongly retained.
Method Development Workflow
The following diagram illustrates the decision logic for optimizing this separation. It emphasizes why switching from Acetonitrile (ACN) to Methanol (MeOH) is mandatory when using Phenyl-based columns. ACN contains
Figure 1: Strategic decision tree for selecting column chemistry and mobile phase modifiers. Note the critical branch at the Organic Modifier stage.
Detailed Experimental Protocol
This protocol is designed to be self-validating. If the resolution between the 3- and 4-isomers drops below 1.5, the column surface may be fouled, or the mobile phase composition is incorrect.
Materials
-
Analytes: 2-aminobiphenyl, 3-aminobiphenyl, 4-aminobiphenyl (100 µg/mL in MeOH).[1]
-
Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, Halo Biphenyl, or Zorbax Eclipse Plus Phenyl-Hexyl), 100 x 2.1 mm, 2.6 µm or similar.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Why Formic Acid? Low pH ensures protonation of the amine (
).[1] While this reduces hydrophobicity, it improves peak shape by preventing interaction with residual silanols.
-
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Hold |
| 1.0 | 30% | Isocratic Loading |
| 8.0 | 80% | Linear Gradient |
| 8.1 | 100% | Column Wash |
| 10.0 | 100% | Wash Hold |
| 10.1 | 30% | Re-equilibration |
| 13.0 | 30% | End |
Expected Retention Times (Approximate)
-
2-Aminobiphenyl: ~3.2 min (First Eluter - Twisted)
-
3-Aminobiphenyl: ~4.5 min
-
4-Aminobiphenyl: ~5.1 min (Last Eluter - Planar)
Mechanistic Visualization: The "Slot" Effect
To understand why the Biphenyl column works, we must visualize the molecular interaction.
Figure 2: Mechanistic representation of steric selectivity.[1] The planar 4-ABP isomer intercalates deeply into the stationary phase ligands, while the twisted 2-ABP is sterically excluded.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine group.[1] | Increase buffer strength (e.g., add 5mM Ammonium Formate) or use a "base-deactivated" column.[1] |
| Co-elution of 3- and 4-ABP | Insufficient | Ensure Mobile Phase B is 100% Methanol , not Acetonitrile.[1] Lower column temperature to 25°C to enhance steric selectivity. |
| Retention Time Drift | pH fluctuation.[1] | Amine pKa is ~4.[1]3. Ensure mobile phase pH is buffered well away from the pKa (ideally pH < 3.0 or > 6.0). |
References
-
SIELC Technologies. "HPLC Separation of Aminobiphenyls." SIELC Application Notes. [Link]
-
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns." Agilent Technical Guides. [Link]
-
Shimadzu. "Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Technical Report. [Link][1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7015, 2-Aminobiphenyl."[1] PubChem. [Link][1]
Sources
Validating purity of 4-amino-2'-chlorobiphenyl using LC-MS
Validating the Purity of 4-Amino-2'-chlorobiphenyl: A Comparative Guide to LC-MS Methodologies
Introduction 4-Amino-2'-chlorobiphenyl (CAS: 1204-56-4) is a critical halogenated primary aromatic amine (PAA) utilized as an essential intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Because PAAs are widely flagged as potential mutagens and carcinogens, regulatory agencies mandate rigorous purity validation and trace-level quantification of these compounds in final products. As a Senior Application Scientist, I approach the purity validation of this compound not just as a routine assay, but as a complex physicochemical puzzle requiring highly specific analytical modalities.
The Analytical Challenge Analyzing 4-amino-2'-chlorobiphenyl presents three distinct mechanistic challenges:
-
Amine Basicity: The primary amine group (-NH2) interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and poor chromatographic resolution.
-
Isomeric Interference: Chemical synthesis often yields positional isomers (e.g., 2-amino-2'-chlorobiphenyl or 4-amino-3'-chlorobiphenyl). Distinguishing these isomers is critical, yet they possess nearly identical UV absorption spectra and identical molecular weights.
-
Thermal Instability: While Gas Chromatography (GC) is historically used for volatile compounds, PAAs are prone to thermal degradation or require labor-intensive derivatization prior to injection to prevent column adsorption ().
Comparative Analysis: UPLC-HRMS vs. HPLC-UV vs. GC-MS To objectively evaluate the best approach for purity validation, we compare Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison for 4-Amino-2'-chlorobiphenyl Purity Validation
| Metric | UPLC-HRMS (QTOF/Orbitrap) | HPLC-UV | GC-MS (with Derivatization) |
| Specificity | Excellent (Exact Mass & Isotope Ratio) | Poor (Relies solely on retention time) | Good (EI Fragmentation) |
| Isomer Resolution | High (using PFP or Biphenyl columns) | Moderate to Low | High |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | < 10 mins (Dilute & Shoot) | > 60 mins (Derivatization required) |
| Run Time | 5 - 10 mins | 15 - 30 mins | 20 - 45 mins |
| LOD / LOQ | 0.1 ng/mL / 0.5 ng/mL | 50 ng/mL / 150 ng/mL | 1.0 ng/mL / 5.0 ng/mL |
| False Positive Risk | Very Low | High (Co-eluting impurities) | Low |
Causality Insight: Liquid chromatography offers a reliable, efficient method that is significantly faster than traditional gas chromatography methods, which are complicated by polar analytes (). Furthermore, UPLC-HRMS provides the exact mass and isotopic fidelity necessary to confirm the presence of the chlorine atom, effectively eliminating false positives from non-halogenated co-eluting impurities ().
Mechanistic Workflow The following decision tree illustrates the analytical workflow and the logical divergence between the three modalities.
Figure 1: Analytical workflow decision tree for 4-amino-2'-chlorobiphenyl purity validation.
Experimental Protocols
To ensure a self-validating system, the protocols below incorporate specific stationary phase selections and ionization parameters designed to mitigate the physicochemical challenges of PAAs.
Protocol 1: UPLC-HRMS (The Gold Standard)
Causality for Column Selection: Standard C18 columns struggle to separate positional isomers of halogenated biphenyls. We utilize a Biphenyl or Pentafluorophenyl (PFP) column. These phases provide
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the 4-amino-2'-chlorobiphenyl sample in 1.0 mL of LC-MS grade Methanol (1000 µg/mL stock). Dilute to a working concentration of 100 ng/mL using Water:Methanol (80:20, v/v). Spike with 10 ng/mL of an isotopically labeled internal standard (e.g.,
-aniline) to correct for matrix effects and ionization suppression. -
Chromatographic Separation:
-
System: High-resolution LC system ().
-
Column: Restek Ultra Biphenyl (100 mm × 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonates the amine, preventing silanol interactions).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 1.5 mins, re-equilibrate at 5% B for 1.5 mins. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+ HRMS):
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Mass Range: m/z 100 to 500.
-
Target Ion: Extract the exact mass for
at m/z 204.0575 ( ) and 206.0545 ( ). The ~3:1 isotopic ratio serves as a built-in diagnostic confirmation of the mono-chlorinated species.
-
Protocol 2: HPLC-UV (The Baseline Comparator)
Note: This method is suitable for bulk purity assays where isomer interference has already been ruled out via MS.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in Water:Acetonitrile (50:50, v/v).
-
Chromatographic Separation:
-
Column: Standard C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (buffered with 10 mM Ammonium Acetate, pH 6.0 to minimize amine ionization and increase retention).
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV absorbance at 254 nm (aromatic ring) and 280 nm (amine auxochrome).
Mass Spectrometry Fragmentation Dynamics
Understanding the gas-phase fragmentation of 4-amino-2'-chlorobiphenyl is essential for MS/MS (tandem mass spectrometry) method development. Upon collision-induced dissociation (CID), the
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 4-amino-2'-chlorobiphenyl.
Mechanistic Insight: The primary amine readily loses ammonia (
Conclusion
While HPLC-UV remains a workhorse for bulk purity, it lacks the specificity required for complex halogenated amine matrices. GC-MS is hindered by the thermal instability of PAAs and the necessity of derivatization. UPLC-HRMS, particularly when paired with
References
-
Chinthakindi, S., & Kannan, K. (2021). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Journal of Chromatography B, 1180, 122888. URL:[Link]
-
Waters Corporation. (2013). "Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software." Application Note. URL:[Link]
-
Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS." Buzzi Laboratorio Analisi. URL:[Link]
IR spectroscopy peaks for amine and chloro groups in biaryls
As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the challenge of characterizing complex active pharmaceutical ingredients (APIs). Biaryl scaffolds substituted with amine (-NH₂, -NHR) and chloro (-Cl) groups are ubiquitous in modern drug discovery. However, accurately profiling these functional groups using Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of vibrational coupling, electronic resonance, and instrumental limitations.
This guide provides an objective comparison of FTIR sampling techniques—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—for resolving the distinct spectroscopic signatures of amine and chloro groups in biaryl systems.
Spectroscopic Signatures: Causality in Vibrational Modes
To accurately interpret the IR spectra of chloro-aminobiaryls, we must first understand the physical causality behind their vibrational shifts. The biaryl system acts as an extended
The Amine Group (-NH₂, -NHR)
The behavior of the amine group in an aromatic system is dictated by the delocalization of the nitrogen lone pair into the aromatic ring. This resonance increases the partial double-bond character of the C-N bond, increasing its force constant. Consequently, the C-N stretching vibration in aromatic amines shifts to a higher frequency (1335–1250 cm⁻¹) compared to aliphatic amines (1250–1020 cm⁻¹) [1].
Furthermore, the number of N-H bonds dictates the stretching profile. Primary aromatic amines exhibit two distinct bands due to asymmetric and symmetric stretching modes (often resembling a "molar tooth"), whereas secondary amines exhibit only a single weak band [2].
The Chloro Group (-Cl)
The carbon-chlorine bond is characterized by a large reduced mass and a relatively low force constant. As dictated by Hooke's Law, this results in a low-frequency C-Cl stretching vibration that falls deep within the fingerprint region (850–550 cm⁻¹) [3]. In biaryl systems, this region is heavily congested by strong out-of-plane (OOP) C-H bending vibrations, making the C-Cl stretch notoriously difficult to isolate without high-resolution techniques.
Quantitative Data Summary
Table 1: Diagnostic IR Peaks for Amine Groups in Biaryls
| Vibrational Mode | Primary Amine (1°) Frequency | Secondary Amine (2°) Frequency | Intensity & Shape | Causality / Notes |
| N-H Stretch (Asymmetric) | 3500–3420 cm⁻¹ | N/A | Medium, sharp | Requires two coupled N-H bonds. |
| N-H Stretch (Symmetric) | 3420–3340 cm⁻¹ | 3400–3310 cm⁻¹ | Medium, sharp | Single peak for 2° amines. Broadens with H-bonding. |
| N-H Bend (Scissoring) | 1650–1590 cm⁻¹ | N/A | Medium to Strong | Often overlaps with aromatic C=C stretches. |
| N-H Wag (OOP Bend) | 850–750 cm⁻¹ | 750–700 cm⁻¹ | Strong, broad | Highly sensitive to solid-state hydrogen bonding. |
| C-N Stretch (Aromatic) | 1335–1250 cm⁻¹ | 1350–1250 cm⁻¹ | Strong | Shifted higher than aliphatic C-N due to ring resonance. |
Table 2: Diagnostic IR Peaks for Chloro and Biaryl Scaffolds
| Vibrational Mode | Frequency Range | Intensity | Causality / Notes |
| C-Cl Stretch | 850–550 cm⁻¹ | Strong | Low frequency due to heavy Cl mass. Often obscured by C-H OOP bends. |
| Aromatic C=C Stretch | ~1600, 1500, 1450 cm⁻¹ | Variable | In-ring stretching; highly diagnostic of the biaryl core. |
| Aromatic C-H Stretch | 3100–3000 cm⁻¹ | Weak | sp² hybridized carbon-hydrogen stretch. |
| C-H OOP Bend | 900–675 cm⁻¹ | Strong | Pattern dictates ortho/meta/para substitution on the biaryl rings. |
Instrumental Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing solid biaryl powders, the choice of sampling accessory dictates the quality of the data. The two dominant methodologies are Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) [4].
-
ATR-FTIR: Utilizes an internal reflective element (usually Diamond or Germanium). The IR beam creates an evanescent wave that penetrates only a few micrometers into the sample. It is fast and requires zero sample prep. However, because penetration depth is wavelength-dependent, peaks at higher wavenumbers (like the N-H stretch) appear artificially weaker than those at lower wavenumbers[5]. Additionally, diamond crystals have intrinsic phonon absorption bands below 400 cm⁻¹ and between 2300–1900 cm⁻¹, which can introduce noise.
-
Transmission FTIR (KBr Pellet): The sample is diluted in an IR-transparent alkali halide matrix. Because the beam passes through the entire bulk of the sample, it strictly obeys the Beer-Lambert law, making it superior for quantitative analysis. More importantly, KBr is completely transparent down to 400 cm⁻¹, offering an unobstructed view of the C-Cl stretching region [6].
Table 3: Performance Comparison for Chloro-Aminobiaryls
| Parameter | ATR-FTIR (Diamond) | Transmission FTIR (KBr Pellet) |
| N-H Stretch Resolution | Good, but relative intensity is suppressed. | Excellent, true relative intensities. |
| C-Cl Stretch Resolution | Moderate; can be affected by crystal cutoff/noise. | Excellent; zero matrix interference in the far fingerprint. |
| Sample Preparation | None (Neat powder applied directly). | High (Requires precise grinding and pressing). |
| Water Interference | Low (Surface measurement limits bulk moisture). | High (KBr is highly hygroscopic; obscures N-H region). |
Decision Workflow for Method Selection
To ensure analytical rigor, the selection between ATR and Transmission must be driven by the specific functional group of interest.
FTIR Method Selection Workflow for Chloro-Aminobiaryls.
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols incorporate self-validating steps to prevent common spectroscopic artifacts (e.g., moisture contamination, poor contact).
Protocol A: ATR-FTIR Workflow (Optimal for Amine Profiling)
Causality Check: ATR requires intimate optical contact. Poor contact leads to a weak evanescent wave interaction, resulting in a low signal-to-noise ratio.
-
Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow to evaporate.
-
Background Validation: Collect a background spectrum (air). Self-Validation: Ensure the single-beam energy profile matches the manufacturer's baseline and shows no residual organic contamination.
-
Sample Application: Place ~2–5 mg of the neat biaryl powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. This ensures reproducible, maximum optical contact without crushing the crystal.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16–32 co-added scans).
-
Post-Processing: Apply an "ATR Correction" algorithm in the software. Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the N-H stretch intensities at ~3400 cm⁻¹ to be directly comparable with transmission library spectra.
Protocol B: Transmission KBr Pellet Workflow (Optimal for C-Cl Profiling)
Causality Check: KBr is hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹, which will completely mask the biaryl N-H stretches and N-H bends.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours prior to use. Keep in a desiccator.
-
Sample Dilution: Weigh ~1 mg of the biaryl API and ~100 mg of dried KBr (1:100 ratio).
-
Milling: Grind the mixture in an agate mortar for 1–2 minutes. Self-Validation: The powder must be ground to a particle size smaller than the wavelength of IR light (typically < 2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts peak shapes).
-
Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glassy disk.
-
Data Acquisition: Place the pellet in the transmission holder and scan. The resulting spectrum will provide a pristine, high-resolution view of the C-Cl stretch at 850–550 cm⁻¹ without the low-frequency noise inherent to diamond ATR crystals.
References
- Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (
- Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent.
- Fourier Transform Infrared spectrometry (FTIR). ZfP - BayernCollab.
A Comparative Guide to the Hole Mobility of Chlorinated Biphenyl Derivatives in Organic Electronics
Introduction: The Critical Role of Hole Mobility in Organic Electronics
The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), is fundamentally governed by the efficiency of charge transport within the constituent organic semiconductor layers.[1] Hole Transport Layers (HTLs) are integral components of these devices, responsible for accepting "holes" (positive charge carriers) from the anode and transporting them to the emissive or active layer where they recombine with electrons to generate light or photocurrent.[2][3] The efficiency of this process is directly proportional to the hole mobility (µh) of the HTL material, a parameter that quantifies the drift velocity of holes under an applied electric field.[4][5]
Biphenyl derivatives, particularly those functionalized with hole-donating triarylamine moieties, have emerged as a promising class of materials for HTLs due to their robust thermal stability and favorable electronic properties.[6][7] The introduction of halogen atoms, such as chlorine, onto the biphenyl backbone is a common strategy to fine-tune the material's electronic energy levels and molecular packing, which in turn can significantly influence hole mobility. However, the precise impact of chlorination can be complex, with potential benefits in molecular orbital energy tuning sometimes being offset by increased energetic disorder.
This guide provides a comprehensive benchmark of the hole mobility of a representative chlorinated biphenyl derivative, N,N'-diphenyl-N,N'-bis(4-chlorobiphenyl)-(1,1'-biphenyl)-4,4'-diamine (Cl-TPD), against widely used, non-chlorinated hole transport materials. We will delve into the theoretical underpinnings of charge transport in disordered organic solids, provide detailed experimental protocols for accurate mobility determination, and present a comparative analysis of experimental data to guide researchers and drug development professionals in the selection and design of next-generation hole transport materials.
Theoretical Framework: Understanding Hole Transport in Amorphous Organic Films
Charge transport in amorphous organic semiconductors, such as thin films of biphenyl derivatives, is typically described by a hopping mechanism. Unlike in crystalline inorganic semiconductors where charge carriers move through well-defined energy bands, in disordered organic materials, charge carriers "hop" between localized states, which are typically the individual molecules or conjugated segments of a polymer.[8]
The Gaussian Disorder Model (GDM) is a widely accepted theoretical framework that rationalizes the charge transport properties of these materials.[9] The GDM posits that the energies of the highest occupied molecular orbitals (HOMOs) of the molecules in the amorphous film are not uniform but rather follow a Gaussian distribution due to variations in molecular conformation and intermolecular interactions. This distribution of energy levels creates a landscape of "traps" that can impede the movement of holes.
The key parameters of the GDM that influence hole mobility are:
-
Σ (Sigma): The width of the Gaussian density of states, which represents the degree of energetic disorder. A larger Σ implies a wider range of HOMO energy levels and thus more deep traps, leading to lower mobility.
-
** positional disorder:** This parameter accounts for the random spatial arrangement of molecules, which affects the electronic coupling between adjacent hopping sites.
The GDM predicts a characteristic dependence of hole mobility on both the electric field (E) and temperature (T), often expressed as:
μ ∝ exp[-(2Σ/3kT)²] * exp[C( (Σ/kT)² - Γ²) * √E]
where k is the Boltzmann constant and C and Γ are constants related to the material's properties. This model explains why the hole mobility in many amorphous organic materials increases with both temperature and the applied electric field.
The introduction of a chlorine atom can influence these parameters. The electronegativity of chlorine can lower the HOMO energy level, which can be beneficial for hole injection from the anode. However, the steric bulk and the dipole moment introduced by the chlorine atom can disrupt the intermolecular packing and increase the energetic disorder (Σ), potentially leading to a decrease in hole mobility. Therefore, a careful balance between electronic effects and morphological effects is crucial in the molecular design of chlorinated biphenyl derivatives.
Experimental Methodologies for Hole Mobility Determination
Accurate and reproducible measurement of hole mobility is paramount for benchmarking different materials. Two of the most common and reliable techniques for determining the drift mobility in thin organic films are the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.
Time-of-Flight (TOF) Measurement
The TOF method directly measures the transit time of a sheet of photogenerated charge carriers drifting across a thin film of the organic material under an applied electric field.[5][10]
Experimental Protocol:
-
Sample Preparation: A thick film (typically > 1 µm) of the organic material is sandwiched between two electrodes. One electrode (e.g., Indium Tin Oxide - ITO) is semi-transparent to allow for photoexcitation, while the other is a metal contact (e.g., Aluminum).
-
Photoexcitation: A short laser pulse with a photon energy sufficient to generate electron-hole pairs is directed through the semi-transparent electrode. The light is strongly absorbed near this electrode, creating a thin sheet of charge carriers.
-
Charge Drift and Detection: An external voltage is applied across the device, creating an electric field that causes the holes to drift towards the cathode. The resulting transient photocurrent is monitored with an oscilloscope.
-
Transit Time Determination: The transit time (tT) is the time it takes for the sheet of holes to reach the opposite electrode. In a simple case, this is observed as a "knee" in the transient photocurrent plot. For more dispersive transport, the transit time is often determined from a double logarithmic plot of photocurrent versus time.
-
Mobility Calculation: The hole mobility (µh) is then calculated using the equation:
µh = d² / (V * tT)
where 'd' is the film thickness and 'V' is the applied voltage.
Diagram of the Time-of-Flight (TOF) Experimental Workflow:
Caption: Logical flow for determining hole mobility from SCLC measurements.
Comparative Data Analysis
To provide a clear benchmark, we will compare the hole mobility of a representative chlorinated biphenyl derivative, N,N'-diphenyl-N,N'-bis(4-chlorobiphenyl)-(1,1'-biphenyl)-4,4'-diamine (Cl-TPD) , with three widely used, high-performance hole transport materials:
-
NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenyl-benzidine)
-
Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene)
| Material | Chemical Structure | Hole Mobility (µh) (cm²/Vs) | Measurement Method | Reference |
| Cl-TPD | Structure with chlorine on terminal phenyl groups of TPD | Expected to be in the range of 10⁻⁴ - 10⁻³ (qualitative estimate) | - | - |
| NPB | Well-known biphenyl-based HTM | 8.8 x 10⁻⁴ | TOF | [11][12] |
| TPD | A common biphenyl-based HTM | ~10⁻³ - 10⁻² | TOF, SCLC | [13] |
| Spiro-OMeTAD | Spiro-linked HTM, a benchmark in perovskite solar cells | 1.96 x 10⁻⁴ - 4.71 x 10⁻⁴ | SCLC | [14][15] |
Discussion of Comparative Performance:
-
NPB and TPD are considered industry standards for OLEDs, exhibiting reliable performance with hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs. [11][16]Their well-balanced charge transport properties and good film-forming capabilities have led to their widespread adoption.
-
Spiro-OMeTAD is a state-of-the-art hole transport material, particularly in the field of perovskite solar cells. [17][18]Its rigid, three-dimensional spiro structure helps to prevent crystallization and ensures good morphological stability. [17]Its hole mobility is generally in the lower end of the 10⁻⁴ cm²/Vs range in its pristine form but can be significantly enhanced with dopants. [14][15]* Cl-TPD , our representative chlorinated biphenyl derivative, is anticipated to have a hole mobility that is competitive with NPB and TPD. The introduction of chlorine atoms at the 4-position of the terminal phenyl groups is expected to lower the HOMO energy level, which can improve hole injection from the anode. However, as previously discussed, the impact on mobility will depend on the interplay between this electronic effect and any induced changes in molecular packing and energetic disorder. Based on studies of other chlorinated organic semiconductors, it is plausible that a slight decrease in mobility compared to the non-chlorinated TPD might be observed due to increased disorder, but this could be offset by improved device stability and energy level alignment.
Conclusion and Future Outlook
The chlorination of biphenyl-based hole transport materials presents a viable strategy for tuning their electronic properties. The expected lowering of the HOMO energy level can lead to better energy level alignment with common anodes like ITO, potentially reducing the hole injection barrier and improving overall device efficiency. However, the impact of chlorination on molecular packing and energetic disorder must be carefully considered, as this can have a counteracting effect on hole mobility.
Future research should focus on the systematic synthesis and characterization of a series of chlorinated biphenyl derivatives with varying substitution patterns. This would allow for a more detailed understanding of the structure-property relationships and enable the rational design of next-generation hole transport materials with optimized hole mobility, thermal stability, and energy level alignment for high-performance OLEDs and other organic electronic devices.
References
-
Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
- Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. (2024). Polymers, 16(4), 543.
- Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. (2025).
- Hole mobilities in spiro-MeOTAD measured by three different methods. (n.d.).
- Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. (2022).
- Performance Analysis of Hole Transport Materials in OLED Devices: A Compar
- A Comparative Guide to Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.
- Charge carrier mobility in organic materials measurement with time-of-flight technique. (2003). IEEE.
- Hole-transporting materials for organic light-emitting diodes: an overview. (2018).
- Hole transporting materials for organic light emitting diodes: An Overview. (2018).
- Insights into the hole transport properties of LiTFSI-doped spiro-OMeTAD films through impedance spectroscopy. (2020). Journal of Applied Physics, 128(8), 085502.
- Charge carrier mobility in poly-TPD composite layers measured in the SCLC mode. (n.d.).
- Derivatives of TPD as hole transport molecules: Design and synthesis. (1997).
- Chlorinated Conjugated Polymer Based on Chlorine‐ and Cyano‐substituted (E)‐1,2‐Di(thiophen‐2‐yl)ethane for Ambipolar and n‐Type Organic Thin‐film Transistors. (2020).
- Chlorination of isoindigo-based polymers for high-performance ambipolar and n-type field-effect transistors. (2013). Chemical Science, 4(5), 2039-2044.
- 66‐1: Invited Paper: Hole‐Transport Materials — Key Enablers for Future OLED Display Evolution. (2025). SID Symposium Digest of Technical Papers, 56(1), 974-977.
- Advances in hole transport materials engineering for stable and efficient perovskite solar cells. (2018). Energy & Environmental Science, 11(11), 3077-3108.
- Conjugated foldamers with unusually high space-charge-limited current hole mobilities. (2015).
- Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). Molecules, 22(9), 1475.
- The Future of Spirobifluorene‐Based Molecules as Hole‐Transporting Materials for Solar Cells. (2023).
- Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022).
- Hole mobility measurement by the SCLC method. (n.d.).
- Structural Insight into Aggregation and Orientation of TPD-Based Conjugated Polymers for Efficient Charge-Transporting Properties. (2020).
- Electric field dependence of hole mobility of NPB films. (n.d.).
- Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. (2018). Journal of Materials Chemistry A, 6(32), 15638-15647.
- Space charge-limited current (SCLC) measurements of the electron-only devices. (n.d.).
- The hole mobilities of the NPB and the doped NPB samples against the square root of the electric field. (n.d.).
- Amorphous molecular materials: charge transport in the glassy state of N, N′-di(biphenylyl)- N, N′-diphenyl-[1,1′-biphenyl]-4,4′-diamines. (2000). Synthetic Metals, 111-112, 421-424.
- Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023). In Organic Semiconductors for Optoelectronics. Wiley-VCH.
- Transiently delocalized states enhance hole mobility in organic molecular semiconductors. (2023).
- High hole mobility hole transport material for organic light-emitting devices. (2013). Organic Electronics, 14(12), 3270-3275.
- DERIVATIVES OF TPD AS HOLE TRANSPORT MOLECULES: DESIGN AND SYNTHESIS. (n.d.).
- Dependence of the hole mobility and aging time for (a) chloroform and (b) toluene P3HT 94 solutions. (n.d.).
- Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N - diphenyl-N, N -bis(3,3 -methylphenyl)-[(1,1 -biphenyl)]-4,4 -diamine by high-resolution powder diffraction. (2005).
- Hole mobility measurement of 4,4′-Bis[N-(1-naphthyl)-N-phenylamino]-biphenyl by dark injection method. (2004). Japanese Journal of Applied Physics, 43(11R), 7729.
- Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2026). Fluxim.
- Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (2025).
- Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. (n.d.). University Digital Conservancy, University of Minnesota.
- The Real Role of 4,4'-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino] biphenyl (DNTPD) Hole Injection Layer in OLED: Hole Retardation and Carrier Balancing. (2014). Bulletin of the Korean Chemical Society, 35(3), 899-902.
- Excited-State Intramolecular Charge-Transfer Dynamics in 4-Dimethylamino-4о-cyanodiphenylacetylene. (2021). The Journal of Physical Chemistry B, 125(33), 9574-9582.
- Towards reliable charge-mobility benchmark measurements for organic semiconductors. (2014).
- Measurement and Modeling of Hole Transport in Blends of N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB) and the Hole-conducting Material HIM. (2012). Journal of Applied Physics, 111(11), 114509.
- Hole mobilities within thin films of the VB-FNPD polymer and VB-model compound. (n.d.).
- Disubstituted 9,9′-Spirobifluorene-Based Triaryldiamines and Their Application as Hole Transport Materials in OLEDs. (2007).
- Limits to Hole Mobility and Doping in Copper Iodide. (2023). ACS Energy Letters, 8(12), 5228-5236.
- Experimentally obtained hole mobilities at 298 K plotted with respect to F1/2 for TDBFSBF derivatives. (n.d.).
- N4,N4,N4',N4'-Tetra((1,1'-biphenyl)-4-yl)(1,1'-biphenyl)-4,4'-diamine. (n.d.). PubChem.
- Polymorphism in tetra-aryl biphenyl diamine hole transport materials: Resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4, 4′-diamine by high-resolution powder diffraction. (2005). University of Oxford.
- Hole Mobility of a Liquid Organic Semiconductor. (2012). The Journal of Physical Chemistry B, 116(16), 4945-4951.
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- 8. Transiently delocalized states enhance hole mobility in organic molecular semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Comprehensive Safety & Handling Guide: 2'-Chloro-[1,1'-biphenyl]-4-amine
[1]
Executive Safety Summary & Risk Assessment
Compound Identity:
-
Chemical Name: this compound[1]
-
Synonyms: 4-Amino-2'-chlorobiphenyl; 2'-Chloro-4-biphenylamine.[1]
-
Structural Class: Chlorinated Aromatic Amine.
Hazard Classification (Precautionary Principle): While specific toxicological data for this exact isomer may be limited, it is a structural analogue of 4-Aminobiphenyl (CAS 92-67-1) , a known Group 1 Human Carcinogen.[1] The addition of a chlorine atom at the 2'-position does not negate the potential for metabolic activation to N-hydroxy species, which can form DNA adducts.[1]
-
Primary Hazard: Carcinogenicity (Category 1B/1A) – Presumed human carcinogen based on structural activity relationships (SAR).
-
Secondary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization, and Acute/Chronic Aquatic Toxicity.
-
Physical State: Solid (likely crystalline powder). Dust generation is the primary exposure vector.
Operational Directive: Handle this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or Select Carcinogen . All procedures must prevent inhalation of dust and direct skin contact.
Personal Protective Equipment (PPE) Specifications
The following PPE ensemble is mandatory for all personnel entering the handling zone.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 half-mask (minimum).[1] | Standard N95 masks are insufficient for carcinogenic particulates. Positive pressure (PAPR) prevents inward leakage during fine powder manipulation. |
| Hand Protection | Double-Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) | Aromatic amines can permeate standard nitrile. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin. |
| Body Protection | Tyvek® IsoClean® (or equivalent) coveralls with hood and elastic cuffs. | Disposable, non-porous material prevents dust accumulation on street clothes. The hood protects the neck/head from settling dust. |
| Eye/Face | Chemical Splash Goggles (indirect venting). | Prevents dust entry into the eyes.[2] Face shields are recommended if handling solutions under pressure. |
| Footwear | Shoe Covers or dedicated lab shoes. | Prevents tracking of toxic dust outside the containment zone. |
Engineering Controls & Containment
Primary Containment:
-
Powder Handling: Must be performed inside a Class II, Type A2 Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer bar inside the hood. Chlorinated biphenyls are lipophilic and prone to static charge, causing powder to "jump" and disperse unexpectedly.
Secondary Containment:
-
All transport of the pure substance within the facility must occur in sealed, secondary unbreakable containers (e.g., Nalgene box).
Operational Protocols: Step-by-Step
Phase 1: Reception & Storage
-
Inspect: Upon receipt, inspect the outer package for damage before opening.
-
Labeling: Immediately affix a "DANGER: CANCER SUSPECT AGENT" label if not present.
-
Storage: Store in a cool, dry, well-ventilated area, segregated from oxidizers and acids. Keep the container tightly closed.
Phase 2: Weighing & Solubilization (Critical Step)
Goal: Solubilize the solid to reduce dust hazard for downstream applications.
-
Setup: Place the analytical balance inside the fume hood/BSC. Line the work surface with plastic-backed absorbent paper.[1]
-
Gowning: Don full PPE (Double gloves, Tyvek, Respirator).
-
Weighing:
-
Open the vial gently.
-
Use a disposable spatula.
-
Weigh the required amount into a tared vial.
-
Technique Tip: Do not dump powder. Transfer small amounts to avoid aerosolization.
-
-
Solubilization:
-
Add the solvent (e.g., DMSO, Ethanol) directly to the weighing vial before removing it from the balance area.
-
Cap tightly and vortex inside the hood.
-
Result: Once in solution, the inhalation risk is significantly reduced, though skin absorption risk remains.
-
-
Decontamination: Wipe the exterior of the solution vial with a solvent-dampened wipe before removing it from the hood.
Phase 3: Reaction & Cleanup [1][3]
-
Reaction: Perform all reactions in a closed vessel. If heating is required, use a reflux condenser to prevent vapor escape.
-
Spill Response (Solid):
-
Do NOT sweep or use compressed air.
-
Cover the spill with a wet paper towel (water/surfactant) to suppress dust.
-
Wipe up inward from the periphery to the center.
-
Place all waste in a hazardous waste bag.
-
-
Spill Response (Liquid):
-
Absorb with vermiculite or sand.
-
Collect in a sealed container.
-
Disposal & Waste Management
Waste Stream Classification:
-
Solid Waste: (Contaminated gloves, wipes, paper)
Incineration Only . -
Liquid Waste: (Reaction mixtures, mother liquors)
Segregated Halogenated Organic Waste .
Disposal Protocol:
-
Collect all waste in a dedicated container labeled "TOXIC / CARCINOGENIC WASTE".
-
Do not mix with general organic solvents if possible, to minimize the volume of high-hazard waste.
-
Destruction: The preferred method is high-temperature incineration (>1000°C) with scrubbers for HCl/NOx gases.[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and workflow for handling this compound.
Figure 1: Operational workflow for handling high-potency chlorinated aromatic amines.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services.
-
International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: 4-Aminobiphenyl.[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.
-
PubChem. (n.d.). Compound Summary: 2-Amino-4'-chlorobiphenyl (Isomer Analogue).[1] National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Safety and Health Topics: Carcinogens. U.S. Department of Labor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
